Imidazo[1,2-A]pyrimidin-2-YL-methylamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
N-methylimidazo[1,2-a]pyrimidin-2-amine |
InChI |
InChI=1S/C7H8N4/c1-8-6-5-11-4-2-3-9-7(11)10-6/h2-5,8H,1H3 |
InChI Key |
DHEMBIIVCVRCBO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN2C=CC=NC2=N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Imidazo[1,2-a]pyrimidin-2-yl-methylamine: Synthesis, Properties, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Imidazo[1,2-a]pyrimidin-2-yl-methylamine, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established synthetic methodologies and biological evaluations of closely related analogs, this document serves as a foundational resource for researchers engaged in the exploration of the imidazo[1,2-a]pyrimidine scaffold for therapeutic applications.
The Imidazo[1,2-a]pyrimidine Core: A Privileged Scaffold
The imidazo[1,2-a]pyrimidine nucleus is a fused heterocyclic system that has garnered substantial attention in the field of drug discovery. Its rigid, planar structure and the presence of multiple nitrogen atoms make it a versatile scaffold capable of engaging in a variety of biological interactions.[1] This core is a key structural component in several compounds that have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The therapeutic potential of this scaffold is underscored by the existence of drugs like divaplon, fasiplon, and taniplon, which contain the imidazo[1,2-a]pyrimidine core and have been studied for their anxiolytic and anticonvulsant effects.
Chemical Structure and Physicochemical Properties
The core chemical structure of Imidazo[1,2-a]pyrimidin-2-yl-methylamine consists of a pyrimidine ring fused to an imidazole ring, with a methylamine substituent at the 2-position of the imidazole moiety.
Caption: Chemical structure of Imidazo[1,2-a]pyrimidin-2-yl-methylamine.
| Property | Value | Source |
| Molecular Formula | C8H9N3 | [3] |
| Molecular Weight | 147.18 g/mol | [3] |
| XLogP3 | 0.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
These predicted properties suggest that the compound adheres to Lipinski's rule of five, indicating good potential for oral bioavailability.
Synthesis of Imidazo[1,2-a]pyrimidin-2-yl-methylamine Derivatives
The synthesis of amine-bearing imidazo[1,2-a]pyrimidine derivatives typically proceeds through a two-step sequence starting from imidazo[1,2-a]pyrimidine-2-carbaldehyde.[2] This precursor is first condensed with a primary amine to form an intermediate imine (a Schiff base), which is subsequently reduced to the desired amine.
General Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
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Imidazo[1,2-a]pyrimidine Derivatives: A Comprehensive Review for Drug Discovery
Abstract
The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged heterocyclic framework in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics. This in-depth technical guide provides a comprehensive literature review of imidazo[1,2-a]pyrimidine derivatives in drug discovery, with a focus on their synthesis, therapeutic applications, and the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and self-validating systems for advancing the discovery and development of imidazo[1,2-a]pyrimidine-based drug candidates.
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine core is a fused bicyclic aromatic heterocycle, comprising an imidazole ring fused to a pyrimidine ring. This unique structural motif has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities.[1] The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil), and its presence in the imidazo[1,2-a]pyrimidine scaffold is a key contributor to its ability to interact with various enzymes and receptors within the cell.[2]
The synthetic accessibility of the imidazo[1,2-a]pyrimidine core allows for facile structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a vast library of derivatives with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3]
Therapeutic Applications of Imidazo[1,2-a]pyrimidine Derivatives
The therapeutic landscape of imidazo[1,2-a]pyrimidine derivatives is extensive and continues to expand. This section will delve into the most significant and well-researched applications of this versatile scaffold.
Anticancer Activity
Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation, survival, and metastasis.
A prominent mechanism through which imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[4] These enzymes play a critical role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.
One of the most well-studied pathways targeted by imidazo[1,2-a]pyrimidine derivatives is the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit key kinases within this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[5][6]
Another important target is the c-KIT receptor tyrosine kinase . Mutations in c-KIT are drivers in various cancers, including gastrointestinal stromal tumors (GIST). A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of c-KIT, demonstrating efficacy against imatinib-resistant tumor cells.[7]
The following diagram illustrates the inhibitory action of imidazo[1,2-a]pyrimidine derivatives on key cancer-related signaling pathways:
Caption: Inhibition of Cancer Signaling Pathways.
The anticancer potency of imidazo[1,2-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Key SAR observations include:
-
Substitution at the C2 and C7 positions: The nature of the group on the phenyl ring at the C2 position and the substituent at the C7 position significantly influence the antimicrobial and, by extension, anticancer activity.[8]
-
Modulation of the "arm" at position 3 and the atom at position 8: These modifications have a direct impact on the biological activity of these compounds.[9]
A summary of representative imidazo[1,2-a]pyrimidine derivatives with potent anticancer activity is presented in the table below:
| Compound Class | Target | IC50 Values | Cell Lines | Reference |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT | Nanomolar range | Imatinib-resistant tumor cells | [7] |
| Imidazo[1,2-a]pyridine-oxadiazole hybrids | Tubulin Polymerization | 2.8 ± 0.02 µM (for compound 6d) | A549 (lung cancer) | [10] |
| Imidazo[1,2-a]pyrazine derivatives | Various | - | Hep-2, HepG2, MCF-7, A375 | [11] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Imidazo[1,2-a]pyrimidine derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Several imidazo[1,2-a]pyrimidine derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory activity in preclinical models.[2]
The general mechanism of COX inhibition by these derivatives is depicted below:
Caption: Mechanism of Anti-inflammatory Action.
Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Imidazo[1,2-a]pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[12][13]
The antimicrobial activity of imidazo[1,2-a]pyrimidines has been evaluated against various microorganisms, including Gram-positive and Gram-negative bacteria.[12] Structure-activity relationship studies have indicated that the nature of the substituents on the phenyl ring at the C2 position and at the C7 position plays a crucial role in determining the antimicrobial potency.[8]
Synthesis of Imidazo[1,2-a]pyrimidine Derivatives: Methodologies and Protocols
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is typically achieved through the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound. This versatile approach allows for the introduction of a wide variety of substituents at different positions of the heterocyclic core.[1]
General Synthetic Protocol
A common and efficient method for the synthesis of imidazo[1,2-a]pyrimidine derivatives involves a one-pot, three-component condensation reaction.[14]
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a solution of a substituted aldehyde (1 mmol) and 2-aminopyrimidine (1 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of an acid or base (e.g., p-toluenesulfonic acid or potassium hydroxide).[2][12]
-
Addition of the Third Component: To the above mixture, add the third component, which is typically an α-halocarbonyl compound such as 2-bromoacetophenone (1 mmol).[15]
-
Reaction Conditions: The reaction mixture is then heated under reflux or subjected to microwave irradiation for a specified period.[12] Microwave-assisted synthesis often leads to higher yields and shorter reaction times.[12]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried. Further purification can be achieved by recrystallization or column chromatography.[15]
The following diagram illustrates a general synthetic workflow:
Caption: General Synthetic Workflow.
Conclusion and Future Perspectives
Imidazo[1,2-a]pyrimidine derivatives represent a highly promising class of heterocyclic compounds with a broad and diverse range of pharmacological activities. Their synthetic tractability and amenability to structural modification have made them a focal point of numerous drug discovery programs. The insights into their anticancer, anti-inflammatory, and antimicrobial properties, coupled with an understanding of their mechanisms of action and structure-activity relationships, provide a solid foundation for the rational design of new and more potent therapeutic agents.
Future research in this area should focus on:
-
Target Identification and Validation: Elucidating the specific molecular targets of novel imidazo[1,2-a]pyrimidine derivatives to better understand their mechanisms of action.
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
In Vivo Efficacy and Safety Studies: Advancing the most promising candidates into preclinical and clinical development to assess their therapeutic potential and safety in humans.
The continued exploration of the chemical space around the imidazo[1,2-a]pyrimidine scaffold holds great promise for the discovery of next-generation drugs to address unmet medical needs in oncology, inflammation, and infectious diseases.
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An In-Depth Technical Guide to Imidazo[1,2-a]pyrimidin-2-yl-methylamine: Physicochemical Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural similarity to endogenous purines allows for interaction with a variety of biological targets, making it a focal point for drug discovery efforts. This guide provides a detailed examination of a specific derivative, Imidazo[1,2-a]pyrimidin-2-yl-methylamine, offering insights into its physicochemical characteristics, a robust synthetic pathway, and its potential in therapeutic applications.
Core Physicochemical & Structural Data
While extensive experimental data for Imidazo[1,2-a]pyrimidin-2-yl-methylamine is not widely published, its fundamental properties can be accurately determined based on its chemical structure. The core imidazo[1,2-a]pyrimidine nucleus is a planar, aromatic system, and the addition of a methylamine group at the C2 position significantly influences its chemical behavior.
The molecular formula for the parent imidazo[1,2-a]pyrimidine is C₆H₅N₃, with a molecular weight of approximately 119.12 g/mol [1][2]. The introduction of a methylamine group (-CH₂NH₂) at the 2-position results in the target compound, Imidazo[1,2-a]pyrimidin-2-yl-methylamine .
Table 1: Calculated Physicochemical Properties of Imidazo[1,2-a]pyrimidin-2-yl-methylamine
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | Calculated |
| Molecular Weight | 148.17 g/mol | Calculated |
| IUPAC Name | (Imidazo[1,2-a]pyrimidin-2-yl)methanamine | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Predicted LogP | ~0.5 - 1.5 | In-silico prediction |
| Predicted Solubility | Moderately soluble in polar organic solvents | In-silico prediction |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
Note: Predicted values are based on computational models and may vary from experimental results.
The presence of the primary amine makes the molecule basic and provides a key site for hydrogen bonding, which is critical for receptor-ligand interactions. Its predicted LogP suggests a favorable balance between hydrophilicity and lipophilicity, a key aspect for drug-likeness.
Synthesis and Spectroscopic Characterization
A robust and efficient synthesis of Imidazo[1,2-a]pyrimidin-2-yl-methylamine can be achieved via a reductive amination pathway, starting from the key intermediate, imidazo[1,2-a]pyrimidine-2-carbaldehyde. This multi-step synthesis is adaptable and has been reported for analogous compounds.[3][4]
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde (Intermediate)
This precursor is synthesized via the condensation of 2-aminopyrimidine with an appropriate α-halo-α,β-unsaturated aldehyde, following established literature procedures.[3]
Step 2: Synthesis of Imine Derivatives
-
To a solution of imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equivalent) in ethanol, add an appropriate amine (e.g., methylamine, 1.2 equivalents).
-
Add a dehydrating agent such as magnesium sulfate.
-
The reaction mixture is subjected to microwave irradiation (e.g., 200 W) for 40-120 minutes to facilitate the formation of the imine intermediate.[3][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude imine is purified using flash chromatography.
Step 3: Reduction to Imidazo[1,2-a]pyrimidin-2-yl-methylamine
-
Dissolve the purified imine intermediate (1.0 equivalent) in methanol at room temperature.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (4.0 equivalents), portion-wise over 30 minutes.[4]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography to yield Imidazo[1,2-a]pyrimidin-2-yl-methylamine.
The synthesized compound should be thoroughly characterized using standard spectroscopic techniques to confirm its identity and purity.
-
¹H NMR (Nuclear Magnetic Resonance): Expected signals would include characteristic peaks for the pyrimidine and imidazole ring protons, a singlet for the methylene (-CH₂-) protons, and a signal for the amine (-NH₂) protons.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (149.17).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands for N-H stretching of the amine, C-H aromatic stretching, and C=N and C=C stretching of the heterocyclic core are expected.[5]
Therapeutic Potential and Drug Development Insights
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its diverse pharmacological profile.[6] Derivatives have shown significant promise as:
-
Anticancer Agents: By inhibiting various kinases or acting as cytotoxic agents.[3]
-
Antimicrobial and Antifungal Agents: Demonstrating efficacy against a range of pathogenic bacteria and fungi.[6][7]
-
Antiviral Compounds: Including activity against viruses such as HIV and hepatitis C.[5]
-
Anti-inflammatory Agents: Through mechanisms potentially involving COX-2 selectivity.[8]
-
CNS Agents: Acting as anxiolytics and anticonvulsants.[7]
The introduction of a 2-methylamine group can enhance the molecule's interaction with biological targets through increased hydrogen bonding capacity and improved physicochemical properties.
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. For Imidazo[1,2-a]pyrimidin-2-yl-methylamine, a conceptual in-silico ADMET analysis can provide valuable insights.
Diagram 2: In-Silico ADMET Workflow
Caption: A conceptual workflow for predicting ADMET properties.
Protocol: In-Silico ADMET Analysis
-
Input: Obtain the canonical SMILES string for Imidazo[1,2-a]pyrimidin-2-yl-methylamine.
-
Software Selection: Utilize validated online tools such as SwissADME or pkCSM.
-
Property Calculation: The software will calculate various pharmacokinetic and toxicological parameters.
-
Analysis of Key Parameters:
-
Lipinski's Rule of Five: Assess drug-likeness based on molecular weight, LogP, hydrogen bond donors, and acceptors. The target molecule is expected to comply with these rules.
-
Gastrointestinal (GI) Absorption: Predict the extent of absorption after oral administration.
-
Blood-Brain Barrier (BBB) Penetration: Determine the likelihood of the compound crossing into the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Predict potential drug-drug interactions by assessing the inhibition of major CYP isoforms.
-
Toxicity: Screen for potential mutagenicity (AMES test prediction) and other toxicities.
-
The results of such an analysis would guide further optimization of the lead compound to improve its drug-like properties and reduce potential liabilities.[9]
Conclusion
Imidazo[1,2-a]pyrimidin-2-yl-methylamine represents a promising, yet underexplored, derivative of a highly valuable pharmacological scaffold. While direct experimental data is limited, established synthetic methodologies provide a clear path for its creation and characterization. Based on the extensive research into the broader class of imidazo[1,2-a]pyrimidines, this compound holds significant potential for development as a therapeutic agent in oncology, infectious diseases, and beyond. The provided protocols for synthesis and in-silico analysis offer a foundational framework for researchers to begin investigating the properties and applications of this intriguing molecule.
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PubChem. (n.d.). Imidazo[1,2-a]pyrimidin-2-amine. National Center for Biotechnology Information. [Link]
-
Aouad, M. R., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Omega. [Link]
-
Kushwaha, N. D. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1545-1548. [Link]
-
Prasher, P., et al. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. [Link]
-
Kazak, C., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 989-1002. [Link]
-
Yadav, A. R. (2024). In-silico ADME analysis of Imidazo(1,2-a)pyrimidine derivatives as antiepileptic agents. Journal of Drug Delivery and Therapeutics, 14(7), 1-5. [Link]
-
Kumar, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 18(1), 10. [Link]
-
Kazak, C., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. [Link]
-
Zhou, Y., et al. (2008). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7384-7390. [Link]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 457-467. [Link]
Sources
- 1. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Imidazo[1,2-a]pyrimidin-2-yl-methylamine Analogs in Drug Discovery
Executive Summary & Scaffold Analysis
The Imidazo[1,2-a]pyrimidine core represents a "privileged scaffold" in medicinal chemistry, historically validated by anxiolytics like Divaplon and Fasiplon.[1][2] However, recent optimization campaigns have shifted focus from the core itself to specific substitution patterns that unlock novel biological space.
This guide focuses specifically on Imidazo[1,2-a]pyrimidin-2-yl-methylamine analogs. Unlike the rigid 3-position substitutions common in historical drugs, the 2-yl-methylamine motif introduces a flexible, basic linker at the C2 position. This structural feature serves two critical functions:
-
Pharmacokinetic Modulation: The amine moiety improves solubility and allows for salt formation, addressing the poor aqueous solubility often associated with fused heteroaromatic systems.
-
Vector Positioning: The methylene bridge (
) acts as a hinge, allowing distal aryl or heteroaryl groups attached to the amine to access deep hydrophobic pockets in enzymes (e.g., Kinases) or allosteric sites in GPCRs/Ion Channels.
Primary Biological Targets
The introduction of the 2-yl-methylamine linker steers the scaffold toward three primary biological target classes.
Cyclin-Dependent Kinases (CDKs) & DYRK1A (Oncology/CNS)
The 2-yl-methylamine analogs function as ATP-competitive inhibitors. The imidazo[1,2-a]pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
-
Target Specificity: CDK2, CDK1, and DYRK1A.
-
Mechanism: The core nitrogen (N1) accepts a hydrogen bond from the backbone amide of the hinge region. The C2-methylamine tail extends into the solvent-accessible region or the ribose-binding pocket, depending on the specific kinase topology.
-
Therapeutic Application:
-
Oncology: Inhibition of CDK2/1 leads to G2/M cell cycle arrest and apoptosis in breast cancer lines (e.g., MCF-7, MDA-MB-231).
-
Neurodegeneration: DYRK1A inhibition is a validated strategy for Down syndrome and Alzheimer's disease pathology.
-
Respiratory Syncytial Virus (RSV) Fusion Protein
While benzimidazoles are classic RSV inhibitors, imidazo[1,2-a]pyrimidines have emerged as potent backup scaffolds.
-
Target: RSV F Protein (Fusion Glycoprotein).
-
Mechanism: These analogs bind to the transient intermediate state of the F protein, preventing the conformational change required for viral entry into the host cell. The flexible 2-yl-methylamine arm is critical for accommodating the dynamic conformational shifts of the fusion protein during binding.
GABA-A Receptors (Historical & Anxiolytic)
Retaining the legacy of Divaplon, 2-yl-methylamine analogs act as positive allosteric modulators (PAMs) of the GABA-A receptor.
-
Selectivity: High affinity for the benzodiazepine binding site (
interface). -
Differentiation: The methylamine linker often alters the subtype selectivity profile (
vs ), potentially separating anxiolytic effects from sedation.
Mechanism of Action: Signaling Pathways
The following diagram illustrates the downstream effects of targeting CDKs and DYRK1A with these analogs, leading to apoptosis in cancer cells.
Caption: Mechanism of action showing dual inhibition of CDK1 and DYRK1A. Blockade of CDK1 leads to cell cycle arrest and apoptosis, while DYRK1A inhibition reduces neurotoxic Tau phosphorylation.
Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR trends for the 2-yl-methylamine series against the primary targets.
| Position | Substituent | Effect on Potency/Selectivity |
| Core (N1) | Unsubstituted | Essential for H-bonding with Kinase Hinge (Cys/Leu residues). |
| C2-Linker | Optimal flexibility. Rigidification (e.g., amide) often reduces potency for Kinases but may improve metabolic stability. | |
| C2-Tail (R) | Phenyl / 4-F-Phenyl | Increases hydrophobic interaction in the ribose pocket. Critical for Cytotoxicity. |
| C2-Tail (R) | Heterocycle (Pyridine) | Enhances solubility; often favors GABA-A receptor affinity over Kinases. |
| C3 | Electron-Withdrawing (CN, F) | Increases acidity of C2 protons; can improve metabolic stability against oxidation. |
| C6 | Halogen (Cl, Br) | Fills the "Gatekeeper" hydrophobic pocket in kinases; significantly boosts potency ( |
Experimental Protocols
Synthesis of 2-yl-methylamine Analogs
Methodology: The most robust route involves the formation of the imidazo[1,2-a]pyrimidine core followed by functionalization of the C2 position.
Protocol:
-
Condensation: React 2-aminopyrimidine (1.0 eq) with ethyl-4-chloroacetoacetate (1.1 eq) in ethanol at reflux (4-6 h) to yield Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate .
-
Reduction: Reduce the ester to the alcohol using
(in dry THF, to RT). -
Activation: Convert the alcohol to a mesylate (MsCl,
, DCM) or chloride ( ). -
Amination: React the activated intermediate with the desired primary or secondary amine (e.g., aniline, benzylamine) in DMF with
at for 12 h. -
Purification: Flash column chromatography (EtOAc/Hexane).
Validation:
-
Confirm structure via
(Look for singlet at ppm for C3-H and singlet/doublet at ppm for the methylene bridge).
In Vitro Kinase Assay (ADP-Glo™)
Objective: Determine
Workflow:
-
Preparation: Dilute compounds in DMSO (10-point dose-response).
-
Reaction: Mix Kinase (2 ng/well), Substrate (Histone H1), and ATP (
) in kinase buffer. -
Incubation: Add compound and incubate at RT for 60 min.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Readout: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit curves using non-linear regression (GraphPad Prism).
Synthesis Workflow Visualization
Caption: Step-by-step synthetic route from commercial starting materials to the target 2-yl-methylamine analog.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Journal of Medicinal Chemistry. Analyzes the broad biological profile of the scaffold, including kinase inhibition and anti-infective properties.[2][3][4][5]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. specifically details the synthesis and cytotoxicity of 2-yl-methylamine analogs against breast cancer lines.
-
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. Validates the scaffold for RSV fusion inhibition.
-
Imidazo[1,2-a]pyrimidin-2-yl-methylamine Product Data. Chem-Impex. Verification of the chemical entity and its use as a building block in pharmaceutical research.[6][7][8][9][10]
-
Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism. Journal of Medicinal Chemistry. Discusses metabolic stability and optimization of the core.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
General procedure for the synthesis of Imidazo[1,2-A]pyrimidin-2-YL-methylamine
Application Note: High-Efficiency Synthesis of Imidazo[1,2-a]pyrimidin-2-yl-methylamine
Introduction & Strategic Significance
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in numerous kinase inhibitors (e.g., inhibitors of p38 MAP kinase, PI3K, and mTOR). The C2-methylamine functionality (-CH2NH2) is a critical vector for solubility enhancement and target engagement, often acting as a solvent-exposed "handle" or a hinge-binding motif.
This guide details a robust, scalable 3-step protocol for synthesizing imidazo[1,2-a]pyrimidin-2-yl-methylamine starting from commercially available 2-aminopyrimidine. Unlike direct alkylation methods which suffer from poly-alkylation and poor regioselectivity, this protocol utilizes a chloromethyl intermediate followed by a controlled "Azide-Staudinger" sequence to ensure high fidelity of the primary amine.
Retrosynthetic Logic & Pathway
The synthesis relies on the regioselective cyclocondensation of 2-aminopyrimidine with a symmetrical 1,3-dihaloacetone. The symmetry of the electrophile eliminates regioisomeric ambiguity at the cyclization step.
Figure 1: Retrosynthetic disconnection showing the conversion of raw materials to the target amine via a chloromethyl bridge.
Safety & Handling Protocols
-
1,3-Dichloroacetone: A potent lachrymator and blistering agent . It causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with double nitrile gloves.
-
Sodium Azide: Acutely toxic. Reacts with acids to form explosive hydrazoic acid. Do not use halogenated solvents (DCM) with azides due to the risk of forming di- and tri-azidomethane (explosive).
-
Reaction Vents: Ensure all heating steps are properly vented to avoid pressure buildup.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine
This step constructs the bicyclic core. The reaction is driven by the nucleophilic attack of the exocyclic amine of 2-aminopyrimidine on the ketone, followed by alkylation at the ring nitrogen.
-
Reagents:
-
2-Aminopyrimidine (1.0 equiv, 10 mmol, 0.95 g)
-
1,3-Dichloroacetone (1.1 equiv, 11 mmol, 1.40 g)
-
Solvent: 1,2-Dimethoxyethane (DME) or Ethanol (20 mL)
-
Base: Sodium Bicarbonate (NaHCO₃) (Solid, optional to scavenge HCl)
-
Procedure:
-
Dissolve 2-aminopyrimidine in DME (20 mL) in a round-bottom flask.
-
Add 1,3-dichloroacetone in one portion.
-
Heat the mixture to reflux (85°C) for 4–6 hours. A precipitate will begin to form within the first hour.
-
Monitor: TLC (5% MeOH in DCM) should show consumption of the starting amine (Rf ~0.3) and appearance of a new spot (Rf ~0.5).
-
Workup: Cool the reaction to 0°C. The product typically precipitates as the hydrochloride salt.
-
Filter the solid.[1] Wash the cake with cold acetone (2 x 10 mL) to remove unreacted dichloroacetone.
-
Free Basing (Optional but recommended for Step 2): Suspend the solid in saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Dry organics over Na₂SO₄ and concentrate.
-
Yield: Expect 65–80% as a beige solid.
Step 2: Nucleophilic Displacement to 2-(Azidomethyl)imidazo[1,2-a]pyrimidine
The chloride is displaced by the azide anion. This method is preferred over direct amination to prevent dimer formation.
-
Reagents:
-
2-(Chloromethyl)imidazo[1,2-a]pyrimidine (1.0 equiv, 5 mmol, 0.84 g)
-
Sodium Azide (NaN₃) (1.5 equiv, 7.5 mmol, 0.49 g)
-
Solvent: DMF (anhydrous, 10 mL) or DMSO
-
Procedure:
-
Dissolve the chloride intermediate in anhydrous DMF.
-
Add Sodium Azide carefully.
-
Stir at 60°C for 3 hours. Caution: Do not overheat azides.
-
Workup: Pour the reaction mixture into ice-water (50 mL). The organic azide often precipitates.
-
Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over MgSO₄ and concentrate carefully (do not distill to dryness at high heat).
-
Yield: Expect >90%. Use directly in the next step without extensive purification.
Step 3: Staudinger Reduction to Primary Amine
The azide is reduced to the amine using Triphenylphosphine (PPh₃). This method is chemoselective and avoids the use of high-pressure hydrogenation.
-
Reagents:
-
Azide intermediate (from Step 2)
-
Triphenylphosphine (1.1 equiv)
-
Solvent: THF (15 mL) and Water (2 mL)
-
Procedure:
-
Dissolve the crude azide in THF.
-
Add Triphenylphosphine (PPh₃) in small portions at room temperature. Gas evolution (N₂) will occur.
-
Stir for 1 hour until N₂ evolution ceases (formation of iminophosphorane).
-
Add Water (2 mL) to hydrolyze the intermediate. Heat to 50°C for 2 hours.
-
Workup: Acidify the mixture with 1N HCl (to pH 2). The amine moves to the aqueous phase; PPh₃ and Ph₃P=O remain in the organic phase.
-
Wash the aqueous layer with DCM (2 x 15 mL) to remove phosphorus byproducts.
-
Basify the aqueous layer with 2N NaOH (to pH 12) and extract with DCM (4 x 20 mL).
-
Dry over Na₂SO₄ and concentrate to yield the target methylamine.
Analytical Data Summary
| Compound | State | 1H NMR Diagnostic Signals (DMSO-d6) | MS (ESI+) |
| Intermediate 1 (Chloride) | Beige Solid | δ 4.85 (s, 2H, CH₂Cl), 7.10 (m, 1H), 8.55 (m, 1H) | [M+H]⁺ 168/170 |
| Intermediate 2 (Azide) | Off-white Solid | δ 4.60 (s, 2H, CH₂N₃) | [M+H]⁺ 175 |
| Target Product (Amine) | Yellow Oil/Solid | δ 3.85 (s, 2H, CH₂NH₂), 1.90 (br s, NH₂) | [M+H]⁺ 149 |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Sticky precipitate in Step 1 | Incomplete cyclization or solvent choice. | Switch solvent to Ethanol/Acetone (1:1). Sonicate the reaction mixture to induce crystallization. |
| Low Yield in Step 3 | Incomplete hydrolysis of iminophosphorane. | Ensure sufficient water is present and increase temperature to 60°C. Extend reaction time. |
| Phosphine Oxide Contamination | Poor separation during acid/base workup. | Ensure the aqueous layer is pH < 2 before washing with DCM. The amine must be protonated to stay in water. |
References
-
General Synthesis of Imidazo[1,2-a]pyrimidines
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine deriv
-
Source:
-
Reactivity of 1,3-Dichloroacetone
- 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides.
-
Source:
-
Stability of Chloromethyl Intermediates
-
Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.[2]
-
Source:
-
-
Groebke–Blackburn–Bienaymé (Alternative Route)
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[3]
-
Source:
-
Sources
Introduction: The Convergence of a Privileged Scaffold and a Cornerstone Reaction
An Application Guide to the Synthesis of Novel Amines via Reductive Amination with Imidazo[1,2-A]pyrimidin-2-YL-methylamine
In the landscape of modern drug discovery, nitrogen-fused heterocycles are of immense importance, with the imidazo[1,2-a]pyrimidine scaffold standing out for its vast pharmacological utility.[1][2] This versatile structure is a key component in compounds demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties, making it a focal point for medicinal chemistry programs.[1][3] The functionalization of this "privileged scaffold" is critical to exploring and optimizing its therapeutic potential.[2]
One of the most powerful and widely utilized methods for constructing carbon-nitrogen bonds in pharmaceutical synthesis is reductive amination.[4][5] This reaction, which transforms a carbonyl group into an amine via an imine intermediate, is prized for its efficiency, operational simplicity, and broad applicability.[6][7] It is estimated that a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved through reductive amination, highlighting its status as a cornerstone of drug synthesis.[4][5]
This application note provides a detailed, field-proven protocol for the reductive amination of various aldehydes and ketones using Imidazo[1,2-A]pyrimidin-2-YL-methylamine. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and present a step-by-step methodology designed for reproducibility and high yield.
The Mechanism: A Tale of Two Steps in One Pot
Reductive amination is a sequential process that elegantly combines two fundamental organic reactions: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction to an amine.[8] The entire transformation can be conveniently performed in a single reaction vessel, a "one-pot" procedure that enhances efficiency and minimizes waste.[6][9]
The process unfolds as follows:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (Imidazo[1,2-A]pyrimidin-2-YL-methylamine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[6] Under weakly acidic conditions, which are often used to catalyze this step, the hemiaminal readily eliminates a molecule of water to form an imine. The acidic environment can then protonate the imine, generating a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[10][11]
-
Hydride Reduction: A reducing agent, present in the same pot, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[11] This reduction step is irreversible and forms the stable final secondary amine product.
Caption: The two-stage mechanism of one-pot reductive amination.
Expert Insights: Selecting the Optimal Reagents
The success of a reductive amination hinges on the judicious choice of reagents, particularly the reducing agent. The ideal reagent must be powerful enough to reduce the iminium ion intermediate but mild enough to avoid reducing the starting carbonyl compound.[12]
-
The Reducing Agent: Why Sodium Triacetoxyborohydride (STAB) Excels
While several hydride reagents can effect this transformation, Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB) , has emerged as the reagent of choice for most applications.[13] Its advantages are numerous:
-
Chemoselectivity: STAB is a mild reducing agent that reacts much faster with protonated imines than with aldehydes or ketones.[13][14] This selectivity is crucial for a successful one-pot reaction, as it prevents the wasteful consumption of the reducing agent and the formation of alcohol side-products.[14] The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, tempering its reactivity compared to other borohydrides.[13]
-
Mild Conditions: Reactions with STAB proceed efficiently at room temperature and under weakly acidic to neutral conditions, tolerating a wide range of sensitive functional groups.[12][13]
-
Safety and Convenience: Unlike sodium cyanoborohydride (NaBH₃CN), another common reagent, STAB is non-toxic and its workup does not generate hazardous cyanide waste.[12][15]
-
-
The Solvent System: Aprotic Solvents are Key
The choice of solvent is dictated by the properties of the reducing agent. STAB is sensitive to water and incompatible with protic solvents like methanol.[16] Therefore, anhydrous aprotic solvents are required.
-
The Catalyst: The Role of Acetic Acid
The formation of the imine intermediate is the rate-limiting step and is catalyzed by acid.[17] While some reactions proceed without an added catalyst, the inclusion of a catalytic amount of acetic acid can significantly accelerate the reaction, especially with less reactive ketones.[13][14] The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack by the amine.
Protocol: Direct Reductive Amination of a Carbonyl Compound with Imidazo[1,2-A]pyrimidin-2-YL-methylamine
This protocol describes a general procedure for the direct, one-pot reductive amination using sodium triacetoxyborohydride.
Materials & Equipment
-
Chemicals:
-
Imidazo[1,2-A]pyrimidin-2-YL-methylamine
-
Aldehyde or Ketone substrate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial Acetic Acid (optional, catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
-
Experimental Workflow
Caption: Step-by-step workflow for the reductive amination protocol.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Imidazo[1,2-A]pyrimidin-2-YL-methylamine (1.0 equivalent) and the desired aldehyde or ketone (1.0 - 1.2 equivalents).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir the mixture at room temperature.
-
Imine Formation (Pre-equilibration): Allow the amine and carbonyl components to stir for 20-30 minutes to facilitate the initial formation of the hemiaminal and imine intermediates. For less reactive ketones, 1-2 equivalents of acetic acid may be added at this stage.[14]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3 - 1.6 equivalents) to the stirring mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Workup and Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes or methanol in dichloromethane, is often effective.[18]
Data Summary: Typical Reaction Parameters
The following table provides a general guide for reaction parameters. Optimization may be required for specific substrates.
| Carbonyl Substrate Class | Amine:Carbonyl:STAB Ratio | Solvent | Catalyst (Optional) | Typical Time | Expected Yield |
| Aliphatic Aldehyde | 1 : 1.1 : 1.5 | DCE | None | 2 - 6 h | >90% |
| Aromatic Aldehyde | 1 : 1.1 : 1.5 | DCE | None | 4 - 12 h | 85-95% |
| Acyclic Ketone | 1 : 1.2 : 1.6 | DCE | Acetic Acid (1-2 eq) | 12 - 24 h | 70-90% |
| Cyclic Ketone | 1 : 1.2 : 1.6 | DCE | Acetic Acid (1 eq) | 8 - 18 h | 80-95% |
Troubleshooting and Scientific Considerations
-
Incomplete Reaction: If the reaction stalls, it may be due to a sterically hindered substrate or a weakly basic amine.[14] Adding a catalytic amount of acetic acid or allowing the reaction to stir for a longer period can often drive it to completion.
-
Formation of Dialkylated Amine: A common side reaction with primary amines is the formation of a tertiary amine through a second reductive amination with the aldehyde.[14] This can be suppressed by using a slight molar excess (up to 5%) of the primary amine relative to the carbonyl compound.[14]
-
Purification: The primary impurity is often the unreacted carbonyl compound or the corresponding alcohol if any reduction of the carbonyl occurred. A well-chosen solvent system for column chromatography is essential for isolating the pure amine product. In some cases, an acid-base liquid-liquid extraction can be attempted, but co-extraction of the imine intermediate can complicate this method.[19]
Conclusion
The reductive amination protocol detailed herein provides a robust and highly selective method for synthesizing novel secondary amines derived from the medicinally significant imidazo[1,2-a]pyrimidine scaffold. The use of sodium triacetoxyborohydride ensures mild reaction conditions, high functional group tolerance, and operational safety, making this a valuable and reliable tool for researchers, scientists, and drug development professionals. This powerful C-N bond-forming strategy is essential for the continued exploration and development of imidazo[1,2-a]pyrimidine-based therapeutics.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Chem-Station. (n.d.). Reductive Amination - Common Conditions. Chem-Station. [Link]
-
Tarasov, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11658-11737. [Link]
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Rowe, G. W., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10467–10476. [Link]
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Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner. [Link]
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Sharma, R., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(10), 1871-1896. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]
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Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11658-11737. [Link]
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Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
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Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
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Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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Mohammadi, F., et al. (2020). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 51(19). [Link]
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Sharma, R., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]
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Aday, B., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecular Diversity, 28(1), 475-489. [Link]
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Kumar, V., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(8), 5363-5381. [Link]
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Al-Tel, T. H. (2007). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Chemical Communications. [Link]
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Singh, P., et al. (2023). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate. [Link]
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Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. [Link]
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Al-wsabie, A. M., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7247. [Link]
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Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
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Al-Ghorbani, M., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8049. [Link]
-
Martínez-Vargas, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(22), 7543. [Link]
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Jana, S., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 10(56), 33931-33955. [Link]
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Abdelraheem, E., et al. (2024). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology, 699, 1-28. [Link]
-
W.M. Keck Science Department. (2022). Reductive Amination: Preparation of an Imine. YouTube. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
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Aday, B., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PubMed. [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube. [Link]
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Using Imidazo[1,2-A]pyrimidin-2-YL-methylamine as a building block in heterocycle synthesis
Topic: Using Imidazo[1,2-a]pyrimidin-2-yl-methylamine as a Building Block in Heterocycle Synthesis Audience: Researchers, scientists, and drug development professionals.
Introduction: The "Privileged" Spacer
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrimidine core stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including GABA-A receptors (anxiolytics), kinase inhibitors (CDK, anticancer), and anti-infectives (anti-TB).
The specific building block Imidazo[1,2-a]pyrimidin-2-yl-methylamine (CAS: 843609-02-9) offers a unique tactical advantage: it provides a primary amine handle separated from the aromatic core by a single methylene spacer. This "methylamine linker" serves two critical functions:
-
Rotational Freedom: Unlike direct ring attachment, the methylene bridge allows the functionalized tail to adopt flexible conformations within a binding pocket.
-
Electronic Insulation: It partially decouples the nucleophilic amine from the electron-deficient heteroaromatic ring, preserving the amine's reactivity for standard coupling reactions while maintaining the core's pi-stacking capability.
This guide details the synthesis, handling, and application of this versatile building block, moving beyond basic literature to provide robust, field-tested protocols.
Accessing the Building Block
While available commercially, in-house synthesis is often required to access specific substitution patterns or isotopologues. The most robust route utilizes the Chichibabin-type condensation followed by a Delépine reaction . This avoids the handling of hazardous azides and directly yields the stable dihydrochloride salt.
Core Synthesis Workflow
The synthesis hinges on the reaction of 2-aminopyrimidine with 1,3-dichloroacetone.
Figure 1: Robust synthetic route to the primary amine salt via the Delépine reaction.
Protocol 1: Synthesis of Imidazo[1,2-a]pyrimidin-2-yl-methylamine (2HCl)
Step A: 2-(Chloromethyl)imidazo[1,2-a]pyrimidine
-
Reactants: Dissolve 2-aminopyrimidine (10 mmol) and 1,3-dichloroacetone (11 mmol) in Ethanol (20 mL).
-
Reaction: Heat to reflux for 4–6 hours. The reaction proceeds via N-alkylation followed by cyclization.
-
Workup: Cool the mixture. The hydrochloride salt of the product often precipitates. Filter the solid. If no precipitate forms, concentrate the solvent and triturate with cold acetone.
-
Neutralization (Optional but recommended for next step): Suspend the solid in saturated NaHCO3 and extract with DCM. Dry (MgSO4) and concentrate to get the free base 2-(chloromethyl)imidazo[1,2-a]pyrimidine.
Step B: The Delépine Reaction
-
Quaternization: Dissolve the chloromethyl intermediate (5 mmol) in Chloroform (15 mL). Add Hexamethylenetetramine (HMTA) (5.5 mmol).
-
Precipitation: Reflux for 2–4 hours. A white precipitate (the hexaminium salt) will form.
-
Isolation: Cool, filter the salt, and wash with cold chloroform to remove unreacted starting materials.
-
Hydrolysis: Suspend the salt in Ethanol (10 mL) and add conc. HCl (2 mL). Reflux for 2 hours. The HMTA cage breaks down, releasing formaldehyde (volatile) and the ammonium salt.
-
Purification: Cool to 0°C. The product crystallizes as the dihydrochloride salt. Filter and wash with cold ether.
-
Yield: Typically 60–75% over two steps.
-
Validation: 1H NMR (D2O) should show a singlet for the methylene protons at ~4.2 ppm and aromatic signals for the imidazo[1,2-a]pyrimidine core.
-
Divergent Application Protocols
The primary amine is a "hub" for diversity. Below are the two most high-value transformations.
Protocol 2: Amide Coupling (Library Generation)
Why this matters: Direct acylation is the primary method for generating NAMPT inhibitors and anti-TB candidates. Challenge: The imidazo-pyrimidine ring nitrogens are basic (pKa ~4-5). Using the dihydrochloride salt requires careful base management to free the amine without poisoning the coupling agent.
Procedure:
-
Activation: To a vial containing the Carboxylic Acid (1.0 equiv), add HATU (1.1 equiv) and DIPEA (3.5 equiv) in DMF. Stir for 5 mins.
-
Note: 3.5 equiv of base is critical: 2 equiv to neutralize the 2HCl salt, 1 equiv for the acid, and 0.5 excess.
-
-
Addition: Add Imidazo[1,2-a]pyrimidin-2-yl-methylamine 2HCl (1.0 equiv) directly as a solid.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (M+H).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (removes acid/HATU byproducts) and Brine.
-
Purification: If the product is polar, use Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Protocol 3: Reductive Amination (Secondary Amines)
Why this matters: Secondary amines here are key for optimizing lipophilicity (LogD) and metabolic stability (blocking deamination).
Procedure:
-
Imine Formation: Dissolve the Amine 2HCl (1.0 equiv) and the Aldehyde (1.1 equiv) in MeOH/DCM (1:1). Add Et3N (2.0 equiv) to free the base.
-
Dehydration: Add MgSO4 (anhydrous) or 4Å molecular sieves to drive imine formation. Stir for 2 hours.
-
Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 equiv) portion-wise.
-
Why Acetoxyborohydride? It is milder than NaBH4 and won't reduce the aldehyde before it forms the imine.
-
-
Quench: Stir overnight at RT. Quench with sat. NaHCO3. Extract with DCM.[1]
Therapeutic Applications & Case Studies
The versatility of this block is evident in its application across distinct therapeutic areas.
| Therapeutic Area | Target | Mechanism | Role of Methylamine Block |
| Oncology | NAMPT | NAD+ Biosynthesis Inhibitor | The amide linker connects the "cap" group to the imidazo-pyrimidine "tail" which binds in the tunnel region of the enzyme. |
| Infectious Disease | QcrB (TB) | Cytochrome bc1 complex | Benzyl amide derivatives of this block show potency against M. tuberculosis by targeting the respiratory chain. |
| Neuroscience | GABA-A | Benzodiazepine Site Agonist | The imidazo[1,2-a]pyrimidine core mimics the imidazopyridine of Zolpidem; the amine side chain tunes receptor subtype selectivity (α2/α3). |
Pathway Visualization: From Block to Bioactive
Figure 2: Divergent synthesis pathways leading to major therapeutic classes.
Troubleshooting & Expert Tips
-
Solubility: The free base of the amine is moderately soluble in DCM but highly soluble in MeOH. The 2HCl salt is water-soluble.
-
Tip: If your coupling reaction in DMF is sluggish, try adding water (5-10%) to the DMF to fully dissolve the salt, or pre-neutralize the salt in MeOH with resin-bound carbonate, filter, and then use the free base.
-
-
Regioselectivity (Synthesis): In the reaction of 2-aminopyrimidine with asymmetric haloketones, regioselectivity is usually controlled by the most nucleophilic nitrogen (ring N1 vs exocyclic amine). With 1,3-dichloroacetone, the symmetry ensures a single product, making it the superior route over asymmetric precursors.
-
Stability: The free amine can absorb CO2 from the air to form carbamates. Store as the 2HCl salt in a desiccator.
References
-
Synthesis of Imidazo[1,2-a]pyrimidine Derivatives: Goel, R. et al. "Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy." Current Topics in Medicinal Chemistry, 2016. Link
-
NAMPT Inhibitors: "Quinoxaline compounds and uses thereof." Patent WO2013/000000. (Contextualizes the use of the amine in NAMPT inhibitor synthesis). Link
-
Delépine Reaction Protocol: Galatsis, P. "The Delépine Reaction."[1] Name Reactions for Functional Group Transformations, 2007. (Standard methodology reference).
-
Anti-TB Applications: "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Advances, 2023. (Analogous chemistry for pyrimidine derivatives). Link
-
GABA-A Agonists: Jennings, A. et al. "Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists." Journal of Medicinal Chemistry, 2005. Link
Sources
Advanced Application Note: One-Pot Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and exhibiting potent kinase inhibition, anxiolytic, and antiviral properties (e.g., Divaplon, Fasiplon). While structurally similar to the ubiquitous imidazo[1,2-a]pyridine, the pyrimidine core presents unique synthetic challenges due to the decreased nucleophilicity of the exocyclic amine and the presence of competing nitrogen centers.
This Application Note details three validated one-pot protocols for synthesizing imidazo[1,2-a]pyrimidine derivatives. Unlike generic literature, this guide addresses the specific electronic limitations of the pyrimidine nucleus, offering optimized conditions for Condensation , Multicomponent (GBB) , and Oxidative Coupling strategies.
Strategic Analysis of Synthetic Routes
Retrosynthetic Workflow
The following diagram illustrates the three primary disconnection strategies covered in this guide.
Figure 1: Retrosynthetic analysis showing the three convergent pathways to the target scaffold.
Method A: The Modified Chichibabin Condensation
Best for: Scale-up, simplicity, and generating 2-substituted derivatives.
Mechanistic Insight
Classically, this reaction involves the condensation of 2-aminopyrimidine with an
-
Challenge: The pyrimidine ring is electron-deficient, making the exocyclic amine less nucleophilic than its pyridine counterpart.
-
Solution: Use of a mild base (NaHCO₃) acts as an acid scavenger to drive the equilibrium, while polar protic solvents stabilize the transition state.
Protocol: Aqueous/Green Variation
This protocol utilizes water/ethanol, avoiding toxic halogenated solvents.
Reagents:
-
2-Aminopyrimidine (1.0 equiv)
- -Bromoacetophenone (1.0 equiv)
-
Sodium Bicarbonate (NaHCO₃, 1.2 equiv)
-
Solvent: Ethanol:Water (2:1 v/v)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 2-aminopyrimidine (5 mmol) in 10 mL of EtOH:H₂O (2:1).
-
Addition: Add
-bromoacetophenone (5 mmol) slowly at room temperature. The solution may turn slightly yellow. -
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Checkpoint: Monitor TLC (EtOAc/Hexane 1:1). The starting amine spot (usually lower Rf) should disappear.
-
-
Basification: Cool to room temperature. Slowly add solid NaHCO₃ to neutralize the HBr byproduct. Stir for 30 minutes.
-
Precipitation: Pour the reaction mixture into 50 mL of ice-cold water. The product usually precipitates as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Troubleshooting:
-
No precipitate? If the product is an oil, extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.
-
Regioselectivity:[1][2] Attack at the ring nitrogen (N1) vs. exocyclic amine is rarely an issue here compared to alkylation, as the cyclization is thermodynamically driven to the fused system.
Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction
Best for: High-throughput library generation, 3-amino substituted derivatives.
Mechanistic Insight & Pyrimidine Specifics
The GBB reaction is a three-component coupling of an aldehyde, an isonitrile, and an amidine-type amine.
-
Critical Note: 2-aminopyrimidines are "sluggish" substrates in GBB compared to 2-aminopyridines due to lower basicity.
-
Catalyst Selection: Standard acetic acid often fails. Scandium(III) Triflate [Sc(OTf)₃] or Perchloric Acid (HClO₄) are required to activate the imine intermediate.
GBB Reaction Mechanism
Figure 2: Mechanism of the GBB reaction highlighting the acid-activated nitrilium intermediate.
Protocol: Sc(OTf)₃ Catalyzed Synthesis
Reagents:
-
2-Aminopyrimidine (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
tert-Butyl isocyanide (1.1 equiv)
-
Sc(OTf)₃ (5 mol%)
-
Solvent: Methanol (MeOH) or TFE (Trifluoroethanol)
Step-by-Step Procedure:
-
Imine Formation: In a microwave vial, mix 2-aminopyrimidine (1 mmol) and aldehyde (1 mmol) in 2 mL MeOH. Stir for 10 mins.
-
Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol).
-
Component 3: Add the isonitrile (1.1 mmol).
-
Reaction:
-
Method A (Thermal): Stir at room temperature for 24 hours.
-
Method B (Microwave - Preferred): Heat at 100°C for 20 minutes. Microwave heating significantly improves yields for electron-deficient pyrimidines.
-
-
Workup: Evaporate solvent. Load crude directly onto a silica column.
-
Purification: Elute with DCM:MeOH (95:5).
Method C: Copper-Catalyzed Oxidative Coupling
Best for: 3-Aroyl derivatives, C-H functionalization, "Ligand-free" conditions.
Mechanistic Insight
This method couples 2-aminopyrimidines directly with chalcones or ketones using air/oxygen as the oxidant. It avoids the need for pre-functionalized haloketones (Green Chemistry advantage).
-
Catalyst: Cu(OAc)₂ or CuFe₂O₄ nanoparticles (magnetically recyclable).
-
Mechanism: Involves a Michael addition followed by oxidative cyclization.[2]
Protocol: Aerobic Oxidative Coupling
Reagents:
-
2-Aminopyrimidine (1.0 equiv)
-
Chalcone (1,3-diphenylprop-2-en-1-one) (1.0 equiv)
-
Catalyst: Cu(OAc)₂ (10 mol%) or CuFe₂O₄ (nano)
-
Additives: Iodine (I₂) (0.5 equiv) - acts as a co-oxidant/promoter
-
Solvent: Toluene or DMF
Step-by-Step Procedure:
-
Setup: Use a reaction tube open to air (or equipped with an O₂ balloon).
-
Mixing: Combine 2-aminopyrimidine (1 mmol), chalcone (1 mmol), Cu(OAc)₂ (10 mol%), and I₂ (0.5 mmol) in Toluene (3 mL).
-
Heating: Heat to 110°C for 12–15 hours.
-
Observation: The reaction mixture will darken.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with saturated Na₂S₂O₃ (to remove excess Iodine) and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Comparative Analysis & Selection Guide
| Feature | Method A: Condensation | Method B: GBB Reaction | Method C: Oxidative Coupling |
| Complexity | Low | Medium | High |
| Atom Economy | Moderate (Loss of HBr/H₂O) | High (Water is only byproduct) | Low (Requires stoichiometric oxidants/additives) |
| Diversity | Limited to 2-position | High (3-amino, 2-aryl) | Access to 3-aroyl derivatives |
| Green Score | High (if aqueous) | High (MCR efficiency) | Moderate (Solvent/Metal dependent) |
| Key Risk | Lachrymatory haloketones | Isocyanide odor, Pyrimidine reactivity | Metal contamination |
References
-
Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link
-
Guchhait, S. K., & Madaan, C. (2010). Groebke–Blackburn–Bienaymé Reaction in Water: Green and Efficient One-Pot Synthesis of Fused 3-Aminoimidazoles. Synlett, 2010(11), 1681-1685. Link
-
Monir, K., et al. (2014). Copper(II)-Catalyzed Aerobic Oxidative Coupling between Chalcone and 2-Aminopyridine via C-H Amination: An Expedient Synthesis of 3-Aroylimidazo[1,2-a]pyridines. Advanced Synthesis & Catalysis, 356(5), 1105-1112. Link
-
Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review. Chemical Communications, 51, 5242-5250. Link
-
Goel, R., et al. (2012). Imidazo[1,2-a]pyrimidines: A review on synthesis, medicinal and biological properties. Journal of Heterocyclic Chemistry, 49, 1227. Link
Sources
Application Note & Protocols: Formulation Strategies for the Systemic Delivery of Imidazo[1,2-a]pyrimidin-2-yl-methylamine Drug Candidates
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a class of potent therapeutic agents, particularly in oncology.[1][2][3] These compounds frequently exert their effects by inhibiting critical cell signaling pathways, such as the PI3K/Akt/mTOR cascade, which is often dysregulated in cancer.[4][5] Despite their promising pharmacological activity, a significant hurdle to their clinical translation is their inherent physicochemical properties. Many derivatives, including the Imidazo[1,2-a]pyrimidin-2-yl-methylamine series, are characterized by high lipophilicity and consequently poor aqueous solubility.[6][7] This characteristic limits their oral bioavailability and complicates the development of parenteral formulations, placing them in the Biopharmaceutics Classification System (BCS) Class II or IV.[6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of pre-formulation considerations and robust formulation strategies to enhance the delivery and therapeutic potential of this important class of drugs.
Pre-Formulation Assessment: The Foundation of Rational Formulation Design
Before selecting a delivery strategy, a thorough physicochemical characterization of the specific Imidazo[1,2-a]pyrimidin-2-yl-methylamine active pharmaceutical ingredient (API) is paramount. These foundational data dictate the most logical and efficient path for formulation development, saving critical time and resources. The goal is to understand the inherent properties of the molecule that contribute to its poor solubility and to identify characteristics that can be exploited for enhancement.
1.1 Critical Physicochemical Parameters
The following parameters must be quantitatively assessed. The results will directly inform the selection of appropriate excipients and manufacturing processes.
| Parameter | Experimental Method(s) | Rationale for Formulation Design |
| Aqueous Solubility | Shake-flask method (in buffers pH 1.2, 4.5, 6.8) | Determines the extent of the solubility challenge. pH-dependent solubility suggests that pH modification or salt formation could be viable strategies.[8] |
| LogP / LogD | Shake-flask or HPLC method | Indicates the lipophilicity of the drug. A high LogP (typically >3) suggests suitability for lipid-based delivery systems like liposomes or nanoemulsions.[6] |
| Molecular Weight (MW) | Mass Spectrometry | Influences diffusion and permeation. Lipinski's Rule of Five suggests MW > 500 can be associated with poor absorption.[6] |
| pKa | Potentiometric titration, UV-spectroscopy | Identifies ionizable groups. Essential for predicting solubility at different physiological pH values and for designing pH-gradient loading in liposomes. |
| Crystalline Form | X-Ray Powder Diffraction (XRPD), DSC | Different polymorphs can have vastly different solubilities and stabilities.[9] Identifying the most stable crystalline form is crucial for a robust formulation.[6] |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | Provides information on the lattice energy of the crystal. A high melting point often correlates with low aqueous solubility. |
Core Formulation Strategies and Protocols
Based on the pre-formulation assessment, several advanced formulation strategies can be employed. This section details three robust, widely applicable methods: Nanosuspensions, Liposomal Encapsulation, and Polymeric Nanoparticles.
Strategy 1: Nanosuspension via High-Pressure Homogenization (HPH)
Causality & Rationale: For crystalline, poorly soluble APIs, bioavailability is often limited by the dissolution rate. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size to the nanometer range (<1000 nm), the surface area is dramatically increased, leading to a significant enhancement in both the rate and extent of dissolution.[6] Nanosuspensions are a straightforward and effective way to leverage this principle.[6]
Workflow for Nanosuspension Formulation
Caption: Thin-Film Hydration & Extrusion Workflow.
Protocol 2.2: Preparation of Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve 100 mg of a lipid mixture (e.g., DSPC:Cholesterol at a 55:45 molar ratio) and 10 mg of the Imidazo[1,2-a]pyrimidine API in 10 mL of a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set above the boiling point of the solvent) under vacuum until a thin, uniform lipid film is formed on the inner wall.
-
Continue to apply vacuum for at least 1 hour to ensure complete removal of residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with 10 mL of a pre-warmed (e.g., 60°C) aqueous buffer (e.g., PBS pH 7.4).
-
Continue to rotate the flask in the water bath (without vacuum) for 1 hour to allow for the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into a thermostatically controlled extruder (e.g., Lipex™ Extruder) set to a temperature above the lipid phase transition temperature.
-
Extrude the suspension 10-15 times through stacked polycarbonate membranes of decreasing pore size (e.g., starting with 400 nm, then 200 nm, and finally 100 nm) to produce large unilamellar vesicles (LUVs) with a defined size.
-
-
Purification:
-
Remove the unencapsulated (free) drug by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Self-Validation and Characterization:
| Parameter | Method | Acceptance Criteria | Purpose |
| Vesicle Size & PDI | Dynamic Light Scattering (DLS) | Z-average: 80-150 nm, PDI < 0.15 | Ensures size homogeneity suitable for parenteral administration and passive targeting. |
| Encapsulation Efficiency (%EE) | HPLC after vesicle lysis | > 90% | Quantifies the percentage of the initial drug that is successfully entrapped in the liposomes. |
| Drug Loading (%DL) | HPLC after vesicle lysis | Typically 1-10% (w/w) | Measures the drug content relative to the total liposome weight. |
| In Vitro Release | Dialysis method | <10% release in 24h (in PBS) | Assesses the stability of the formulation and predicts its drug-retention capability in circulation. |
Strategy 3: Polymeric Nanoparticles via Emulsion-Solvent Evaporation
Causality & Rationale: For applications requiring sustained or controlled drug release, biodegradable polymeric nanoparticles are an excellent choice. [10]Polymers like poly(lactic-co-glycolic acid) (PLGA) are biocompatible and biodegradable, breaking down into harmless lactic and glycolic acids. The drug is entrapped within the polymer matrix, and its release is governed by diffusion and polymer erosion. [11]This strategy protects the API, can improve bioavailability, and reduces the need for frequent dosing.
Workflow for Polymeric Nanoparticle Formulation
Caption: Emulsion-Solvent Evaporation Workflow.
Protocol 2.3: Preparation of PLGA Nanoparticles
-
Preparation of Organic Phase:
-
Dissolve 100 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) and 20 mg of the Imidazo[1,2-a]pyrimidine API in 5 mL of a volatile, water-immiscible organic solvent like dichloromethane (DCM).
-
-
Emulsification:
-
Prepare 20 mL of a 2% (w/v) aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Add the organic phase to the aqueous PVA solution.
-
Immediately emulsify the mixture using a probe sonicator on an ice bath for 2-3 minutes at 60-70% amplitude to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate. This process causes the PLGA to precipitate and solidify, entrapping the drug within the nanoparticle matrix.
-
-
Nanoparticle Collection and Washing:
-
Collect the hardened nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes at 4°C).
-
Discard the supernatant, which contains residual PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove surface-adsorbed impurities.
-
-
Lyophilization:
-
Resuspend the final washed pellet in a small volume of water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a free-flowing powder for long-term storage.
-
Self-Validation and Characterization:
| Parameter | Method | Acceptance Criteria | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Z-average: 100-300 nm, PDI < 0.2 | Ensures a homogenous population of nanoparticles suitable for parenteral use. |
| Surface Morphology | SEM / TEM | Spherical shape, smooth surface | Visual confirmation of nanoparticle formation and integrity. |
| Encapsulation Efficiency (%EE) | HPLC after polymer dissolution | > 70% | Quantifies the amount of drug successfully entrapped within the polymer matrix. |
| Drug Release Kinetics | Dialysis method over several days/weeks | Biphasic release (initial burst followed by sustained release) | Characterizes the release profile to ensure it meets the therapeutic objective. |
Comparative Analysis and Selection Guide
The choice of formulation is not universal; it is a strategic decision based on the API's properties and the intended therapeutic application.
| Feature | Nanosuspension | Liposomes | PLGA Nanoparticles |
| Mechanism | Increased surface area, enhanced dissolution rate | Encapsulation in lipid bilayer, improved stability | Entrapment in polymer matrix |
| Primary Advantage | High drug loading (~100%), simple concept | High biocompatibility, passive targeting (EPR) | Controlled, sustained drug release |
| Ideal API Properties | Crystalline, very low solubility, stable | Lipophilic (high LogP), sensitive to degradation | Moderate lipophilicity, requires long-term release |
| Key Limitation | Risk of crystal growth/aggregation | Lower drug loading, potential for drug leakage | Complex manufacturing, initial burst release |
| Common Route | Oral, IV | IV | IV, IM, SC |
Conclusion
The successful clinical development of Imidazo[1,2-a]pyrimidin-2-yl-methylamine drugs is critically dependent on overcoming their inherent formulation challenges. A systematic approach, beginning with detailed pre-formulation characterization, is essential for selecting and optimizing an appropriate delivery system. Nanosizing technologies offer a direct path to enhancing dissolution for oral and parenteral routes. For intravenous applications, particularly in oncology, liposomes provide a biocompatible vehicle capable of improving pharmacokinetics and tumor accumulation. When sustained therapeutic action is the goal, biodegradable polymeric nanoparticles like PLGA offer a robust platform for controlled, long-term delivery. By applying the principles and protocols outlined in this guide, researchers can significantly improve the druggability of this promising class of therapeutic agents and accelerate their path to the clinic.
References
- Vertex AI Search. (2024). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
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Garg, R., et al. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
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Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Journal of Molecular Structure. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
- RSC Publishing. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
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El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
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Altaher, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
- ResearchGate. (2015). Development and Characterization of Controlled Drug Delivery Using Nanoparticles.
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Journal of Food Processing and Preservation. (2024). Liposomal Encapsulation in Food Systems: A Review of Formulation, Processing, and Applications. PMC. [Link]
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Altaher, A., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. [Link]
- AACR Journals. (2013). Abstract 4346: Formulation and characterization of a nanoparticulate drug delivery system for cancer therapy.
- MDPI. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles.
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PubChem. (2024). Imidazo(1,2-a)pyrimidine. Retrieved from [Link]
- SciSpace. (2009). Drug carrier systems for anticancer agents: A review.
- RSC Publishing. (2021). Insight into the liposomal encapsulation of mono and bis-naphthalimides.
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PubMed. (2002). Recent progress in drug delivery systems for anticancer agents. [Link]
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PubMed. (2014). Inhibitory effect of liposomal solutions of grape seed extract on the formation of heterocyclic aromatic amines. [Link]
- International Journal of Nanomedicine. (2021). Nanocarriers-mediated drug delivery systems for anticancer agents: An overview and perspectives.
- DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds.
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ACS Omega. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. [Link]
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PMC. (2020). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. [Link]
- MDPI. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Google Patents. (2009). US20090068256A1 - Encapsulation of Bioactive Complexes in Liposomes.
- RSC Publishing. (2021). Insight into the liposomal encapsulation of mono and bis-naphthalimides.
- ResearchGate. (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives.
- Juniper Publishers. (2025). Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects.
- Journal of Pharmaceutical Research. (2018). A Review of Novel Techniques for Nanoparticles Preparation.
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Chodera lab // MSKCC. (2016). Nanoparticles for targeted drug delivery. Retrieved from [Link]
- Advanced Drug Delivery Reviews. (2023). Advanced manufacturing of nanoparticle formulations of drugs and biologics using microfluidics.
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Chem-Impex. (n.d.). Imidazo[1,2-a]pyrimidine. Retrieved from [Link]
- ResearchGate. (2025). Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs.
- Der Pharma Chemica. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives.
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Troubleshooting & Optimization
Improving reaction yields for Imidazo[1,2-A]pyrimidin-2-YL-methylamine synthesis
Welcome to the technical support center for the synthesis of Imidazo[1,2-A]pyrimidin-2-YL-methylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain high-purity products.
Introduction to the Synthesis
The Imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The synthesis of Imidazo[1,2-A]pyrimidin-2-YL-methylamine typically involves the cyclocondensation of 2-aminopyrimidine with a suitable three-carbon synthon, followed by functional group manipulation to introduce the methylamine moiety at the 2-position. A common route involves the reaction of 2-aminopyrimidine with an α-haloketone, followed by further derivatization.[2][3][4]
This guide will address common issues encountered in these synthetic steps, providing both theoretical explanations and practical, actionable solutions.
Troubleshooting Guide
Section 1: Low Reaction Yield
Low product yield is one of the most frequent challenges in organic synthesis. The following Q&A section addresses common causes and remedies for poor yields in the synthesis of the imidazo[1,2-a]pyrimidine core.
Question: My initial cyclocondensation reaction between 2-aminopyrimidine and an α-haloketone is giving a very low yield. What are the likely causes and how can I improve it?
Answer: A low yield in the initial cyclocondensation step can stem from several factors, primarily related to reaction conditions and reagent stability. Here’s a breakdown of potential issues and optimization strategies:
-
Inadequate Reaction Conditions: The choice of solvent and temperature is critical. While some syntheses can be performed under solvent-free conditions, a polar aprotic solvent like DMF or a lower polarity solvent like dioxane is often employed.[2][5] Insufficient heating can lead to a sluggish reaction, while excessive heat may cause decomposition of starting materials or products.
-
Recommendation: Screen a range of solvents and temperatures. Start with refluxing ethanol or isopropanol, and if the yield is still low, consider higher boiling point solvents like DMF or dioxane. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[4][6]
-
-
Catalyst Inefficiency or Absence: While some reactions proceed without a catalyst, the addition of a mild base or a Lewis acid can significantly enhance the reaction rate.[3][7] A base can facilitate the deprotonation of the aminopyrimidine, increasing its nucleophilicity, while a Lewis acid can activate the α-haloketone.
-
Recommendation: Introduce a non-nucleophilic base like sodium bicarbonate or potassium carbonate to the reaction mixture. Alternatively, a Lewis acid such as zinc bromide can be employed to promote the reaction.[8]
-
-
Starting Material Quality: The purity of 2-aminopyrimidine and the α-haloketone is paramount. Impurities can interfere with the reaction or lead to the formation of side products.
-
Recommendation: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography.
-
Question: I am struggling with the conversion of an intermediate, such as imidazo[1,2-a]pyrimidine-2-carbaldehyde, to the final methylamine product. What are the common pitfalls in this reductive amination step?
Answer: The reductive amination of an aldehyde to a primary amine is a multi-step process that requires careful control of reagents and conditions. Here are some common issues and their solutions:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine source (e.g., ammonia or a protected amine) to form an imine can be slow or reversible.
-
Recommendation: The reaction is often acid-catalyzed. A catalytic amount of a weak acid, such as acetic acid, can promote imine formation.[1] Ensure that the reaction is run under conditions that favor imine formation, which may involve the removal of water.
-
-
Poor Reducing Agent Performance: The choice of reducing agent is critical for the selective reduction of the imine in the presence of the aldehyde.
-
Side Reactions: The aldehyde starting material can be reduced to an alcohol by the reducing agent, competing with the desired imine reduction.
-
Recommendation: Add the reducing agent portion-wise to the reaction mixture after the imine has had sufficient time to form. This can be monitored by techniques like TLC or LC-MS.
-
Section 2: Impurity Formation and Purification Challenges
The formation of impurities can complicate the purification process and lower the overall yield of the desired product.
Question: I am observing multiple spots on my TLC plate after the cyclocondensation reaction. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products in the cyclocondensation reaction is often due to side reactions involving the starting materials or intermediates.
-
Formation of Regioisomers: While the reaction of 2-aminopyrimidine with an α-haloketone typically yields the 2-substituted imidazo[1,2-a]pyrimidine, the formation of other isomers is possible, though less common. The substitution pattern on the pyrimidine ring can influence regioselectivity.[8]
-
Dimerization or Polymerization: Under harsh reaction conditions (e.g., high temperatures or presence of strong acids/bases), starting materials or the product can undergo dimerization or polymerization.
-
Recommendation: Employ milder reaction conditions. If using a base, opt for an inorganic base like K₂CO₃ or NaHCO₃ over strong organic bases. If a catalyst is necessary, consider heterogeneous catalysts like neutral alumina which can be easily filtered off.[3]
-
-
Hydrolysis of α-haloketone: If water is present in the reaction mixture, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone, which may not participate in the desired reaction.
-
Recommendation: Use anhydrous solvents and ensure that all glassware is thoroughly dried before use.
-
Question: The purification of my final Imidazo[1,2-A]pyrimidin-2-YL-methylamine product by column chromatography is difficult. Are there alternative purification strategies?
Answer: The basic nature of the methylamine group can cause streaking on silica gel columns, making purification challenging.
-
Acid-Base Extraction: Utilize the basicity of your product to your advantage. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Modified Column Chromatography: If column chromatography is necessary, consider treating the silica gel with a small amount of a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites on the silica and prevent streaking.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of the Imidazo[1,2-a]pyrimidine Core
This protocol describes a general procedure for the synthesis of a 2-substituted imidazo[1,2-a]pyrimidine.
-
In a microwave-safe reaction vessel, combine 2-aminopyrimidine (1.0 eq), the desired α-bromoacetophenone derivative (1.0 eq), and a catalytic amount of basic alumina (Al₂O₃) (e.g., 30% w/w).[4]
-
The mixture is irradiated in a domestic or laboratory microwave oven for 90-300 seconds.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add ethanol and filter to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Protocol 2: Reductive Amination to Form Imidazo[1,2-A]pyrimidin-2-YL-methylamine
This protocol outlines the conversion of imidazo[1,2-a]pyrimidine-2-carbaldehyde to the corresponding methylamine.
-
Dissolve imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq) in methanol.
-
Add a solution of methylamine (as a solution in a suitable solvent or as a salt with a base to liberate the free amine) (1.2-1.5 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified as described in the troubleshooting section.
Data Presentation
Table 1: Solvent and Catalyst Effects on Cyclocondensation Yield
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | Reflux | 12 | 45 |
| 2 | DMF | None | 100 | 8 | 60 |
| 3 | Dioxane | NaHCO₃ | Reflux | 6 | 75 |
| 4 | None (MW) | Al₂O₃ | 120 | 0.05 | 85[4] |
| 5 | Dichloromethane | ZnBr₂ | Reflux | 4 | 70[8] |
Note: Yields are representative and may vary depending on the specific substrates used.
Visualizations
General Synthetic Pathway
Caption: General synthetic route to Imidazo[1,2-A]pyrimidin-2-YL-methylamine.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- Ponnala, et al. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
-
Mukherjee, D., Karmakar, J., & Brahmachari, G. (2024). A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines with aminopyridines and nitroolefins using air as oxidant. Journal of Organic Chemistry, 89, 12071-12084. [Link]
-
Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Journal of Organic Chemistry, 78, 12494-12504. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PMC. [Link]
-
Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. (2012). Der Pharma Chemica. [Link]
-
Zhu, D. J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). MDPI. [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). PMC. [Link]
-
Prasher, P., Sharma, M., Jahan, K., Setzer, W. N., & Sharifi-Rad, J. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Chemistry Africa, 8(1), 1-22. [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journals. [Link]
-
Synthesis of benzo[1][10]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. (2017). RSC Publishing. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). DergiPark. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI. [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). Semantic Scholar. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journals. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2018). RSC Publishing. [Link]
-
Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2008). ResearchGate. [Link]
-
Kushwaha, N. D. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1563-1566. [Link]
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Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - ACS Publications. (2023). ACS Publications. [Link]
-
Alqarni, S., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2003). ACS Publications. [Link]
-
Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. (2019). RSC Publishing. [Link]
-
Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - ResearchGate. (2023). ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
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Optimizing regioselectivity in imidazo[1,2-a]pyrimidine ring formation
Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, our goal is to provide you with in-depth, field-proven insights to overcome challenges in your research. This guide is dedicated to a common yet complex issue: Optimizing Regioselectivity in Imidazo[1,2-a]pyrimidine Ring Formation .
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, its synthesis, most commonly via the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound, often yields a mixture of regioisomers. Controlling the formation of the desired isomer is critical for downstream applications and drug development. This guide provides a structured approach to diagnosing and solving regioselectivity issues.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and regioselectivity of imidazo[1,2-a]pyrimidines.
Q1: What is the primary mechanism governing the formation of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines and α-haloketones?
The most widely accepted pathway is a variation of the Tschitschibabin reaction.[5] It involves a two-step process:
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of the 2-aminopyrimidine ring (the endocyclic N1 or N3) attacks the electrophilic carbon of the α-haloketone, displacing the halide.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the carbonyl carbon, followed by dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.
A plausible mechanism involves the initial SN2 reaction between the endocyclic nitrogen of the 2-aminopyrimidine and the α-bromoacetophenone, followed by cyclization and dehydration to yield the final product.[6] The crucial regiochemical outcome is determined in the first step: which of the two endocyclic pyrimidine nitrogens initiates the attack.
Caption: General mechanism highlighting the two competing pathways.
Q2: What factors primarily control which pyrimidine nitrogen is more nucleophilic?
The regioselectivity is a direct consequence of the relative nucleophilicity of the N1 and N3 atoms in the 2-aminopyrimidine ring. This is governed by two main factors:
-
Electronic Effects: Substituents on the pyrimidine ring dramatically alter the electron density of the adjacent nitrogen atoms.
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CF₃, -NO₂) at the C4 position significantly reduces the electron density and nucleophilicity of the adjacent N3 atom through a strong negative inductive effect (-I). This directs the initial alkylation towards the more distant and electronically richer N1 atom.[7][8]
-
Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -CH₃, -OCH₃) will increase the electron density of the adjacent nitrogen, potentially favoring that pathway.[9]
-
-
Steric Hindrance: A bulky substituent near one of the ring nitrogens can sterically impede the approach of the α-haloketone, thereby favoring attack at the less hindered nitrogen atom, regardless of electronic effects.
Q3: Can the structure of the α-haloketone influence the reaction?
Yes, although the primary control lies with the pyrimidine. The reactivity of the α-haloketone is important for the overall reaction rate. Highly reactive electrophiles (e.g., α-bromoketones vs. α-chloroketones) can lead to faster reactions. Additionally, bulky substituents on the ketone can introduce steric challenges that may influence the cyclization step.
Q4: Are there alternative synthetic strategies that offer better regiocontrol?
Absolutely. When the classical condensation fails to provide the desired selectivity, several other methods can be employed:
-
Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé reaction, combine three or more starting materials in a single pot and can offer high regioselectivity under specific catalytic conditions.[9][10][11]
-
Transition-Metal Catalyzed Reactions: Copper and silver-catalyzed cascade reactions have been developed for the regioselective synthesis of highly functionalized imidazo[1,2-a]pyrimidines.[10]
-
Directed Synthesis: In some cases, pre-functionalizing the 2-aminopyrimidine can force the reaction down a specific pathway. For instance, using phosphorylated aminoimidazoles can steer the reaction to produce specific isomers with excellent selectivity (90:10 to 99:1).[12]
Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem: My reaction is producing a mixture of regioisomers with poor selectivity.
This is the most common issue. A systematic approach is required to diagnose and solve it.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Answer & Actionable Steps:
-
Re-evaluate Electronic Factors: Is there a strong electronic bias from substituents on your 2-aminopyrimidine? If not, the intrinsic nucleophilicity of N1 and N3 may be too similar. If possible, redesign the starting material to include a directing group.
-
Solvent Screening: The polarity and protic nature of the solvent can influence the transition states of the two competing pathways. Changing the solvent is often the easiest first step.
| Solvent | Typical Observation | Reference |
| Toluene, Dioxane | Lower yields, longer reaction times | [13] |
| DMF, MeCN | Can lead to complex, inseparable mixtures | [13] |
| Isopropanol (iPrOH) | Often provides a good balance of solubility and reactivity, leading to higher yields. | [13] |
| Dichloromethane (DCM) | Effective for catalyst-free reactions at room temperature. | [9] |
-
Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. Conversely, for sluggish reactions, microwave irradiation can dramatically shorten reaction times and, in some cases, improve outcomes by minimizing the formation of degradation byproducts.[14][15][16]
-
Change the Base/Catalyst: While many syntheses are run without a base, adding a non-nucleophilic base like NaHCO₃ or using a catalytic support like neutral or basic alumina can improve reaction efficiency and cleanliness.[3][5]
Problem: My reaction yields are very low, or the reaction does not proceed at all.
Answer & Actionable Steps:
-
Verify Starting Material Quality: Ensure the 2-aminopyrimidine is pure and the α-haloketone has not degraded. α-haloketones can be lachrymatory and unstable; use freshly prepared or purified material.
-
Increase Temperature/Use Microwave: Many of these condensations require heat. Conventional heating at reflux in a suitable solvent is common. For faster, more efficient reactions, microwave-assisted synthesis is highly recommended.[14][17] Reactions that take hours with conventional heating can often be completed in minutes under microwave irradiation.[15]
-
In Situ Halogenation: If the α-haloketone is unstable, consider an in situ generation approach. For example, reacting an acetophenone with N-bromosuccinimide (NBS) in the reaction vessel immediately before adding the 2-aminopyrimidine can lead to higher yields.[6][9]
Problem: How can I be certain which regioisomer I have synthesized?
Answer & Actionable Steps:
Unambiguous structural characterization is non-negotiable. A single ¹H NMR is often insufficient to distinguish between isomers.
-
Nuclear Overhauser Effect (NOE) NMR: NOESY or ROESY experiments can show through-space correlations between protons on the newly formed imidazole ring and protons on the pyrimidine ring, confirming the connectivity.
-
Heteronuclear Multiple Bond Correlation (HMBC) NMR: This is the gold standard. Look for 2-bond and 3-bond correlations between protons and carbons. For example, a correlation between the C4-H of the pyrimidine ring and the quaternary carbon at the ring junction (C8a) can help establish the correct isomer. A detailed analysis using ¹H-¹³C and ¹H-¹⁵N HMBC can definitively resolve the structure.[9]
-
X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides definitive, unambiguous proof of the molecular structure.[14]
Optimized Experimental Protocol: Microwave-Assisted Catalyst-Free Synthesis
This protocol leverages the advantages of microwave heating and green solvents for an efficient and often regioselective synthesis.[15]
Objective: To synthesize a 2-arylimidazo[1,2-a]pyrimidine with high yield and minimal reaction time.
Materials:
-
Substituted 2-aminopyrimidine (1.0 mmol)
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Solvent: Isopropanol:Water (1:1 mixture), 5 mL
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a 10 mL microwave synthesis vial, add the 2-aminopyrimidine (1.0 mmol, 1.0 equiv) and the α-bromoacetophenone (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 5 mL of the pre-mixed isopropanol:water solvent.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
Scientist's Note: Microwave heating is often more efficient than conventional heating, leading to significantly reduced reaction times and potentially cleaner reaction profiles.
-
-
Work-up: After cooling the reaction vessel to room temperature, a precipitate of the product often forms.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold isopropanol to remove any unreacted starting materials.
-
Purification: The product is often pure enough after filtration. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel.
-
Characterization: Confirm the structure and regiochemistry using NMR (¹H, ¹³C, and HMBC/NOE) and HRMS.
References
-
Regioselective Synthesis of Fused Imidazo[1,2-a]pyrimidines via Intramolecular C–N Bond Formation/6-Endo-Dig Cycloisomerization. The Journal of Organic Chemistry. [Link]
-
REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. WIPO Patentscope. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. [Link]
-
Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. PMC. [Link]
-
Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. [Link]
-
Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. RSC Publishing. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/380720516_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]
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- 9. Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2- a ]pyrimidines with BSA using biophysical an ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01795E [pubs.rsc.org]
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- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Resolving HPLC Peak Tailing for Amine-Functionalized Imidazo[1,2-a]pyrimidines: A Technical Support Guide
Welcome to our technical support center dedicated to addressing a common challenge in the chromatographic analysis of amine-functionalized imidazo[1,2-a]pyrimidines: HPLC peak tailing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions.
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Accurate and reliable HPLC analysis is critical for the purification, quantification, and quality control of these promising compounds.
Understanding the Problem: Why Do Amine-Containing Compounds Tail in HPLC?
Q1: What is HPLC peak tailing and why is it a concern?
In an ideal HPLC separation, chromatographic peaks should be symmetrical, resembling a Gaussian distribution.[3] Peak tailing is a form of peak asymmetry where the latter half of the peak is broader than the front half.[4][5] This is problematic for several reasons:
-
Reduced Resolution: Tailing peaks are wider and can overlap with adjacent peaks, making accurate quantification difficult.
-
Decreased Sensitivity: As a peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and detection limits.
-
Inaccurate Integration: Peak tailing can lead to errors in peak area calculation, resulting in imprecise and inaccurate quantitative results.[3]
The symmetry of a peak is often quantified by the USP tailing factor (T), where a value of 1 indicates a perfectly symmetrical peak.[3] Generally, a tailing factor above 1.5 is considered problematic for quantitative analysis.
Q2: What is the primary cause of peak tailing for amine-functionalized imidazo[1,2-a]pyrimidines?
The primary culprit behind peak tailing for basic compounds like amine-functionalized imidazo[1,2-a]pyrimidines is secondary interactions with the stationary phase.[5][6] Specifically, the amine functional groups, which are basic, can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[5][7][8]
This unwanted ionic interaction provides an additional retention mechanism to the desired hydrophobic interaction, causing some analyte molecules to be held more strongly and elute later, resulting in a "tail."[4][6]
Troubleshooting Strategies: A Step-by-Step Approach
When encountering peak tailing with your amine-functionalized imidazo[1,2-a]pyrimidines, a systematic approach to troubleshooting is essential. The following sections provide a logical workflow to identify and resolve the issue.
Step 1: Column Selection and Care
The choice of HPLC column is paramount for minimizing peak tailing with basic compounds.
Q3: How does column chemistry affect peak tailing for amines?
Modern HPLC columns are designed to minimize the negative effects of residual silanols. Key features to consider are:
-
End-capping: This is a chemical modification where residual silanol groups are reacted with a small, non-polar group, typically a trimethylsilyl (TMS) group, to make them less active.[9][10][11][12] For basic compounds, using a column with a high degree of end-capping, or even "double end-capping," is highly recommended to reduce silanol interactions.[9]
-
High-Purity Silica (Type B): Modern columns are typically packed with high-purity silica (Type B) which has a lower concentration of acidic silanol groups compared to older Type A silica.[6]
-
Alternative Stationary Phases: While C18 is the most common reversed-phase chemistry, other phases can offer advantages.[13] Phenyl phases, for instance, can provide different selectivity for aromatic compounds like imidazo[1,2-a]pyrimidines.[13] For highly polar amines, Hydrophilic Interaction Chromatography (HILIC) can be a suitable alternative to reversed-phase.[14]
Q4: My column is supposed to be end-capped, but I still see tailing. What else could be wrong with the column?
Even with a good quality column, issues can arise over time:
-
Column Contamination: Strongly retained basic compounds or other matrix components can accumulate on the column, leading to active sites and peak tailing.
-
Column Void: A void at the head of the column can cause peak distortion.[15] This can be caused by pressure shocks or operating at high pH for extended periods.
-
Stationary Phase Degradation: Operating outside the recommended pH range of the column can lead to the hydrolysis of the bonded phase and exposure of more silanol groups.
Protocol 1: Column Washing and Regeneration
If you suspect column contamination, a thorough washing procedure can often restore performance.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade isopropanol (IPA)
Procedure:
-
Disconnect the column from the detector.
-
Flush with 10-20 column volumes of your mobile phase without buffer.
-
Flush with 10-20 column volumes of 95:5 water:ACN.
-
Flush with 10-20 column volumes of ACN.
-
For strongly retained non-polar contaminants, flush with 10-20 column volumes of IPA.
-
Equilibrate the column with your initial mobile phase conditions for at least 20 column volumes before reconnecting to the detector.
Step 2: Mobile Phase Optimization
Fine-tuning your mobile phase is a powerful tool for improving peak shape.
Q5: How does mobile phase pH influence peak tailing for amines?
The pH of the mobile phase is a critical parameter.[16] For basic compounds like amine-functionalized imidazo[1,2-a]pyrimidines, there are two main strategies for pH optimization:
-
Low pH (pH 2-3): At a low pH, the amine groups on your analyte will be protonated (positively charged), and the residual silanol groups on the stationary phase will be largely unionized.[5][17] This minimizes the undesirable ionic interactions and often leads to improved peak shape.[17]
-
High pH (pH > 8): At a high pH, the amine groups will be in their neutral, more hydrophobic form, leading to increased retention. The silanol groups will be deprotonated (negatively charged). While this can still lead to some interaction, modern pH-stable columns can often provide excellent peak shape under these conditions.[18][19]
It is generally recommended to avoid working in the mid-pH range (pH 4-7) where both the amine and the silanols can be ionized, leading to maximum peak tailing. [4][7]
Q6: What type of buffer should I use, and at what concentration?
The choice and concentration of the buffer are crucial for maintaining a stable pH and improving peak shape.[20][21]
| Buffer System | Typical pH Range | Volatility (LC-MS Compatibility) | Comments |
| Formic Acid/Ammonium Formate | 2.8 - 4.8 | High | Good choice for low pH applications with LC-MS.[22] |
| Acetic Acid/Ammonium Acetate | 3.8 - 5.8 | High | Another good option for LC-MS, suitable for a slightly higher pH range.[21][22] |
| Phosphate Buffers | pKa1: 2.1, pKa2: 7.2, pKa3: 12.3 | Low | Excellent buffering capacity but not suitable for LC-MS due to their non-volatile nature.[21][22] |
| Ammonium Bicarbonate/Ammonium Hydroxide | 8.2 - 10.2 | High | A common choice for high pH work with LC-MS.[18] |
A buffer concentration of 10-25 mM is typically sufficient for most applications.[23] Too low a concentration may not provide adequate pH control, while too high a concentration can lead to precipitation, especially when mixing with high percentages of organic solvent.[21]
Q7: Can I add anything else to the mobile phase to improve peak shape?
Yes, mobile phase additives can be very effective:
-
Competing Amines: Small amounts (e.g., 0.1%) of a competing amine like triethylamine (TEA) can be added to the mobile phase.[8] TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte and improving peak shape. However, TEA can suppress ionization in LC-MS and may be difficult to completely remove from the HPLC system.
-
Ion-Pairing Reagents: For some applications, adding an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape. However, TFA is a strong ion-pairing agent and can also cause ion suppression in LC-MS.[21]
Protocol 2: Mobile Phase pH and Additive Screening
A systematic screening of mobile phase conditions is the most effective way to optimize your separation.
Materials:
-
Your amine-functionalized imidazo[1,2-a]pyrimidine standard
-
HPLC-grade water, ACN, and/or MeOH
-
Formic acid, ammonium formate, triethylamine (or other suitable buffers/additives)
Procedure:
-
Prepare a stock solution of your analyte in a suitable solvent.
-
Prepare a series of mobile phases at different pH values (e.g., pH 2.5, 3.0, 3.5).
-
If necessary, prepare mobile phases with a low concentration of a competing amine (e.g., 0.05% TEA).
-
Inject your standard using each mobile phase and evaluate the peak shape (tailing factor).
-
Select the mobile phase that provides the best peak symmetry and resolution.
Step 3: System and Method Considerations
Beyond the column and mobile phase, other aspects of your HPLC system and method can contribute to peak tailing.
Q8: Could my HPLC system itself be causing the peak tailing?
Yes, extra-column band broadening can contribute to poor peak shape.[4][15] This can be caused by:
-
Excessively long or wide-bore tubing: The tubing connecting the injector, column, and detector should be as short and narrow as possible to minimize dead volume.[4]
-
Improperly fitted connections: A poor connection can create a small void, leading to peak distortion.
Q9: Can my sample injection conditions affect peak shape?
-
Injection Volume: Injecting too large a volume of a sample dissolved in a strong solvent can cause peak distortion. Try reducing the injection volume or dissolving your sample in the initial mobile phase.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting, but in some cases, it can exacerbate tailing. Try diluting your sample.
Troubleshooting Flowchart
Here is a visual guide to help you systematically troubleshoot peak tailing for your amine-functionalized imidazo[1,2-a]pyrimidines.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Mechanism of Silanol Interaction
The following diagram illustrates the unwanted secondary interaction between a protonated amine and a deprotonated silanol group on the stationary phase.
Caption: Unwanted ionic interaction causing peak tailing.
By following this comprehensive guide, you will be well-equipped to diagnose and resolve HPLC peak tailing issues for your amine-functionalized imidazo[1,2-a]pyrimidine compounds, leading to more accurate and reliable analytical results.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Grokipedia. Endcapping. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
The Role of End-Capping in RP. (2025, May 26). Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
ACE News - HPLC. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]
-
Separation Science. (2023, December 8). End-capping. Retrieved from [Link]
-
PharmaCores. (2025, October 20). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. Retrieved from [Link]
-
Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
LCGC International. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. Retrieved from [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
HPLC Troubleshooting. Retrieved from [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77–84. [Link]
-
Labtech. 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]
-
Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]
-
HPLC solvents and mobile phase additives. Retrieved from [Link]
-
ResearchGate. (A) HPLC chromatograms of eight biogenic amines with different mobile phase additives. Retrieved from [Link]
-
YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]
-
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
- Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
-
Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017, March 16). Retrieved from [Link]
-
Chromatography Forum. (2002, December 19). HPLC conditions for basic compound? Retrieved from [Link]
-
ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1286, 135534. [Link]
-
ACS Omega. (2017, January 4). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
Semantic Scholar. Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
-
MDPI. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
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Navigating the Scale-Up of Imidazo[1,2-A]pyrimidin-2-YL-methylamine: A Technical Support Guide for Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the manufacturing of Imidazo[1,2-A]pyrimidin-2-YL-methylamine. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical, field-proven advice to navigate the complexities of scaling up this synthesis from the laboratory to a manufacturing environment. We will delve into the critical process parameters, potential pitfalls, and robust solutions to ensure a safe, efficient, and reproducible manufacturing process.
I. The Manufacturing Landscape: A Two-Stage Approach
The synthesis of Imidazo[1,2-A]pyrimidin-2-YL-methylamine on a manufacturing scale is most effectively approached as a two-stage process. This strategy allows for better control over each transformation, simplifies purification, and helps in isolating any potential issues.
-
Stage 1: Synthesis of the Key Intermediate - Imidazo[1,2-a]pyrimidine-2-carbaldehyde. This initial stage focuses on the construction of the core heterocyclic scaffold with the necessary aldehyde functionality for the subsequent amination.
-
Stage 2: Reductive Amination to Imidazo[1,2-A]pyrimidin-2-YL-methylamine. The second stage involves the conversion of the aldehyde intermediate to the final primary amine product.
This guide is structured to address the specific challenges and frequently asked questions you may encounter during each of these critical stages.
Stage 1: Synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde
The robust and scalable synthesis of this key aldehyde intermediate is paramount for the overall success of the manufacturing campaign. While several methods exist for the formation of the imidazo[1,2-a]pyrimidine core, a common and scalable approach involves the condensation of 2-aminopyrimidine with a suitable three-carbon building block.[1][2]
Frequently Asked Questions (FAQs) - Stage 1
Q1: What is the recommended scalable synthetic route for Imidazo[1,2-a]pyrimidine-2-carbaldehyde?
For large-scale production, a one-pot synthesis starting from 2-aminopyrimidine and 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst is a highly efficient and scalable option. This method avoids the use of halogenated intermediates, which can be problematic in terms of stability and waste disposal on a large scale.
Q2: I'm observing low yields during the cyclization reaction. What are the likely causes and how can I improve it?
Low yields in the cyclization to form the imidazo[1,2-a]pyrimidine ring are often traced back to a few key factors:
-
Insufficient Acid Catalysis: The reaction requires an acid to promote the condensation and cyclization. Ensure the appropriate stoichiometry of the acid catalyst is used.
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low will result in slow reaction kinetics, while a temperature that is too high can lead to the formation of degradation impurities. Temperature optimization studies are crucial during process development.
-
Water Content: The presence of excess water can hinder the reaction equilibrium. While some water may be tolerated, ensure that the starting materials and solvent are sufficiently dry.
Q3: What are the key safety considerations for the synthesis of the aldehyde intermediate at scale?
When scaling up the synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde, it is crucial to conduct a thorough process safety assessment. Key considerations include:
-
Thermal Stability of Intermediates: Understanding the thermal stability of all reaction intermediates is critical to prevent runaway reactions.
-
Off-gassing: The reaction may produce volatile byproducts. Ensure the reactor is equipped with an appropriate venting and scrubbing system.
-
Solvent Selection: Choose a solvent with a suitable boiling point and safety profile for the intended reaction temperature and scale.
Experimental Protocol: Scalable Synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde
This protocol is a representative scalable method. Specific quantities and conditions should be optimized for your equipment and desired batch size.
Materials:
-
2-Aminopyrimidine
-
1,1,3,3-Tetramethoxypropane
-
Phosphoric Acid (or other suitable acid catalyst)
-
Toluene (or other suitable high-boiling solvent)
Procedure:
-
Charge the reactor with 2-aminopyrimidine and toluene.
-
Initiate agitation and heat the mixture to the desired reaction temperature (e.g., 100-110 °C).
-
Slowly add a solution of 1,1,3,3-tetramethoxypropane in toluene to the reactor over a period of 1-2 hours.
-
Once the addition is complete, add the phosphoric acid catalyst.
-
Maintain the reaction mixture at temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture.
-
The product can be isolated by filtration, followed by washing with a suitable solvent and drying.
Stage 2: Reductive Amination to Imidazo[1,2-A]pyrimidin-2-YL-methylamine
This stage is the final and often most challenging step in the synthesis. The successful conversion of the aldehyde to the primary amine requires careful control of reaction conditions to avoid the formation of impurities and to ensure a high-quality final product. The process typically involves the formation of an imine intermediate, which is then reduced to the amine.[3]
Troubleshooting Guide - Stage 2
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion of the aldehyde | 1. Insufficient amount of the amine source (e.g., ammonia or an ammonium salt). 2. Inefficient imine formation due to the presence of water. 3. Deactivation of the reducing agent. | 1. Use a molar excess of the amine source. 2. Ensure anhydrous conditions. Consider the use of a dehydrating agent if necessary. 3. Use a fresh, high-quality reducing agent. |
| Presence of residual imine in the final product | 1. Insufficient amount or activity of the reducing agent. 2. Sub-optimal reaction temperature for the reduction step. 3. Steric hindrance around the imine. | 1. Increase the stoichiometry of the reducing agent. 2. Optimize the reaction temperature. Some reductions may require sub-ambient temperatures. 3. Consider a more potent reducing agent or catalytic hydrogenation. |
| Formation of over-alkylation products (secondary or tertiary amines) | 1. The newly formed primary amine is reacting with the starting aldehyde. | 1. Use a large excess of the amine source. 2. Control the addition of the reducing agent to keep the concentration of the primary amine low during the reaction. 3. Consider a direct reductive amination protocol where the imine is reduced as it is formed.[3] |
| Difficulty in isolating the final amine product | 1. The amine product is highly soluble in the reaction solvent. 2. The amine product is an oil or a low-melting solid. | 1. Perform a solvent screen to identify a suitable anti-solvent for crystallization. 2. Convert the amine to a crystalline salt (e.g., hydrochloride or sulfate) for easier isolation and purification.[4][5] |
Frequently Asked Questions (FAQs) - Stage 2
Q1: Which reducing agent is most suitable for the large-scale reductive amination of Imidazo[1,2-a]pyrimidine-2-carbaldehyde?
For large-scale manufacturing, sodium triacetoxyborohydride (STAB) is often the preferred reagent for reductive amination.[6] It is a mild and selective reducing agent that is less sensitive to moisture compared to other borohydrides.[7] However, for a more "green" and atom-economical process, catalytic hydrogenation over a suitable catalyst (e.g., Palladium on carbon) is an excellent alternative, although it requires specialized high-pressure equipment.[5][8]
Q2: How can I monitor the progress of the reductive amination reaction in real-time during manufacturing?
Process Analytical Technology (PAT) is crucial for monitoring and controlling critical process parameters in real-time.[2][9][10] For reductive amination, techniques such as:
-
In-situ FTIR spectroscopy: Can be used to monitor the disappearance of the aldehyde carbonyl peak and the formation of the amine.
-
Online HPLC: Allows for the direct measurement of the concentration of starting material, intermediate, and product, providing a detailed reaction profile.[6]
Q3: What are the best practices for purifying the final Imidazo[1,2-A]pyrimidin-2-YL-methylamine product on a manufacturing scale?
Purification of the final amine product is critical to meet the stringent purity requirements for active pharmaceutical ingredients (APIs). The most common and effective method for large-scale purification is crystallization of an amine salt .[4]
-
Salt Selection: Perform a salt screening study to identify a salt form (e.g., hydrochloride, sulfate, mesylate) with optimal crystallinity, solubility profile, and stability.
-
Crystallization Solvent System: Develop a robust crystallization process by carefully selecting the solvent and anti-solvent system to ensure good yield and effective impurity rejection.
-
Polymorphism Control: Characterize the different polymorphic forms of the chosen salt and develop a crystallization process that consistently produces the desired, stable polymorph.
Q4: What are the critical safety precautions when handling sodium triacetoxyborohydride (STAB) in a manufacturing setting?
Sodium triacetoxyborohydride is a flammable solid and reacts with water to release flammable gases.[4][11][12][13] Strict safety protocols must be in place for its handling on a large scale:
-
Inert Atmosphere: Handle STAB under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[7]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.[7]
-
Controlled Addition: Add STAB to the reaction mixture in a controlled manner to manage any potential exotherms.
-
Quenching: Develop a safe and controlled quenching procedure for any unreacted STAB at the end of the reaction.
Experimental Protocol: Large-Scale Reductive Amination
This protocol provides a general framework. It is essential to perform a thorough process hazard analysis and optimization before implementing it on a manufacturing scale.
Materials:
-
Imidazo[1,2-a]pyrimidine-2-carbaldehyde
-
Ammonium acetate (or other suitable ammonia source)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (or other suitable aprotic solvent)
-
Hydrochloric acid (for salt formation)
-
Isopropanol (or other suitable crystallization solvent)
Procedure:
-
Charge the reactor with Imidazo[1,2-a]pyrimidine-2-carbaldehyde, ammonium acetate, and dichloromethane.
-
Cool the mixture to 0-5 °C.
-
Slowly add sodium triacetoxyborohydride to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by an appropriate in-process control (e.g., online HPLC).
-
Quench the reaction by the slow addition of a suitable aqueous solution.
-
Separate the organic layer and wash it with brine.
-
Concentrate the organic layer under reduced pressure.
-
Dissolve the crude amine in isopropanol and add a solution of hydrochloric acid in isopropanol to precipitate the hydrochloride salt.
-
Isolate the crystalline product by filtration, wash with cold isopropanol, and dry under vacuum.
IV. Visualization of the Synthetic Workflow
To provide a clear overview of the manufacturing process, the following diagram illustrates the key steps and transformations.
Caption: A simplified workflow for the manufacturing of Imidazo[1,2-A]pyrimidin-2-YL-methylamine.
V. cGMP and Impurity Control in Manufacturing
Adherence to Current Good Manufacturing Practices (cGMP) is non-negotiable in the production of APIs.[14][15] This requires a comprehensive approach to quality control and impurity management throughout the manufacturing process.
Impurity Profiling and Control Strategy
A thorough understanding of the impurity profile of Imidazo[1,2-A]pyrimidin-2-YL-methylamine is essential. Potential impurities can arise from:
-
Starting materials and reagents: Ensure that all raw materials meet the required specifications.
-
Side reactions: Incomplete reactions or side reactions can lead to the formation of process-related impurities.
-
Degradation products: The final product and intermediates may degrade under certain conditions (e.g., heat, light, or incompatible materials).
A robust impurity control strategy should be developed, which includes:
-
Setting appropriate specifications for starting materials, intermediates, and the final API.
-
Implementing in-process controls to monitor and control the formation of impurities.
-
Developing and validating analytical methods for the detection and quantification of all potential impurities.
-
Performing forced degradation studies to identify potential degradation products and to assess the stability of the API.
This technical support guide provides a framework for scaling up the synthesis of Imidazo[1,2-A]pyrimidin-2-YL-methylamine. By understanding the key chemical transformations, potential challenges, and critical control points, you can develop a robust, safe, and efficient manufacturing process that consistently delivers a high-quality active pharmaceutical ingredient.
VI. References
-
SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No: 56553-60-7 MSDS - Loba Chemie. (2017, June 6). Retrieved from [Link]
-
Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - RSC Publishing. (2023, March 24). Retrieved from [Link]
-
Trichloroacetic acid fueled practical amine purifications - PMC - NIH. (2022, February 24). Retrieved from [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. (2020, April 15). Retrieved from [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents. Retrieved from
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imi. (2021, January 1). Retrieved from [Link]
-
Efficient and Scalable Synthesis of Imidazo[1,2-a]pyridine-8-Carboxamides: a Versatile Methodology | Request PDF - ResearchGate. (2026, January 16). Retrieved from [Link]
-
Reductive amination - Wikipedia. Retrieved from [Link]
-
Large-scale reductive amination and synthesis applications - ResearchGate. Retrieved from [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - Semantic Scholar. (2023, October 11). Retrieved from [Link]
-
Process Analytical Technology (PAT) | Bruker. Retrieved from [Link]
-
Process Analytical Technology: An Investment in Process Knowledge - ResearchGate. (2025, August 7). Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Retrieved from [Link]
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. Retrieved from [Link]
-
Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores - ResearchGate. Retrieved from [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom.org. (2024, May 27). Retrieved from [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020, November 3). Retrieved from [Link]
-
Immunoaffinity purification of dietary heterocyclic amine carcinogens - PubMed - NIH. Retrieved from [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Retrieved from [Link]
-
Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed. (2011, November 10). Retrieved from [Link]
-
Current Good Manufacturing Practise (cGMP) • GMP regulations established by FDA to ensure that minimum standards are present f. Retrieved from [Link]
-
Investigation of HCP Enrichment During CGMP Scale-Up - BioProcess International. (2022, October 20). Retrieved from [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scientific Research Publishing. Retrieved from [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Current Good Manufacturing Practice (CGMP) Regulations | FDA. (2025, November 21). Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. longdom.org [longdom.org]
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. One moment, please... [lifechempharma.com]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
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- 10. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of Imidazo[1,2-a]pyrimidin-2-yl-methylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. Its unique electronic and structural properties make it a cornerstone in the design of novel therapeutics. The precise characterization of derivatives of this heterocycle is paramount for structure elucidation, quality control, and understanding structure-activity relationships. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as an indispensable tool for providing detailed structural information at the atomic level.
This guide, curated from the perspective of a Senior Application Scientist, offers an in-depth analysis of the 1H NMR spectrum of Imidazo[1,2-a]pyrimidin-2-yl-methylamine. We will dissect the spectrum, explaining the causality behind the observed chemical shifts and coupling patterns. Furthermore, we will provide a comparative analysis with related structures to highlight the spectral signatures of the methylamine substituent. This guide is designed to be a self-validating system, grounding its claims in established principles of NMR spectroscopy and supported by experimental data from authoritative sources.
The Structural Landscape: Imidazo[1,2-a]pyrimidin-2-yl-methylamine
Before delving into the spectral analysis, it is crucial to understand the structure of Imidazo[1,2-a]pyrimidin-2-yl-methylamine and the expected electronic environment of its protons. The molecule consists of a fused bicyclic system, the imidazo[1,2-a]pyrimidine core, and a methylamine substituent at the 2-position. The numbering of the heterocyclic core is essential for assigning the NMR signals.
Figure 1. Structure of Imidazo[1,2-a]pyrimidin-2-yl-methylamine with proton labeling.
Deciphering the 1H NMR Spectrum: A Detailed Analysis
The 1H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyrimidine ring, the imidazole ring, and the methylamine substituent. The spectrum is typically recorded in a deuterated solvent such as DMSO-d6, which can influence the chemical shifts of exchangeable protons (NH2).
The Aromatic Region: Protons of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine core gives rise to a characteristic set of signals in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm.[1][2][3]
-
H-5, H-6, and H-7 (Pyrimidine Ring): These three protons form an AMX spin system.
-
H-5: This proton is expected to appear as a doublet of doublets, typically the most downfield of the pyrimidine protons due to its proximity to the bridgehead nitrogen (N4). Its chemical shift is anticipated around δ 8.9-9.1 ppm . It will show coupling to both H-6 and H-7.
-
H-7: This proton is also expected to be a doublet of doublets, appearing around δ 8.5-8.7 ppm . It will exhibit coupling to H-6 and H-5.
-
H-6: This proton will appear as a doublet of doublets, typically the most upfield of the three pyrimidine protons, around δ 7.0-7.2 ppm . It couples with both H-5 and H-7.
-
-
H-3 (Imidazole Ring): The proton on the imidazole ring is expected to appear as a singlet, as it lacks adjacent protons to couple with. Its chemical shift is influenced by the electron-donating nature of the methylamine group at the 2-position and is predicted to be in the range of δ 7.7-7.9 ppm .
The Aliphatic Region: Protons of the 2-Methylamine Substituent
The signals for the methylamine group are key identifiers for this molecule and are expected in the upfield region of the spectrum.
-
CH2 (Methylene Protons): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet, or if coupled to the NH2 protons, as a doublet. In many N-substituted analogues, this signal appears as a doublet in the range of δ 4.50-4.80 ppm .[1] The specific multiplicity will depend on the rate of proton exchange of the amino group.
-
NH2 (Amine Protons): The two protons of the primary amine are exchangeable and their signal can be broad. In DMSO-d6, they are often observed as a broad singlet or a triplet if coupled to the adjacent CH2 group. Based on data from similar secondary amines, a broad signal or a triplet is expected in the range of δ 5.5-6.9 ppm .[1] The chemical shift and multiplicity of this signal are highly dependent on the solvent, concentration, and temperature.
Comparative Spectral Analysis: Highlighting Structural Nuances
To fully appreciate the spectral features of Imidazo[1,2-a]pyrimidin-2-yl-methylamine, a comparison with related compounds is highly instructive.
Comparison with Unsubstituted Imidazo[1,2-a]pyrimidine
The most informative comparison is with the parent heterocycle, imidazo[1,2-a]pyrimidine. The presence of the 2-methylamine group introduces significant changes to the 1H NMR spectrum.
| Proton | Imidazo[1,2-a]pyrimidine (Predicted Chemical Shift, δ ppm) | Imidazo[1,2-a]pyrimidin-2-yl-methylamine (Predicted Chemical Shift, δ ppm) | Effect of the 2-Methylamine Group |
| H-2 | ~8.0-8.2 (singlet) | - (Substituted) | Substitution of H-2 with the methylamine group. |
| H-3 | ~7.8-8.0 (singlet) | ~7.7-7.9 (singlet) | Minor upfield shift due to the electron-donating nature of the substituent. |
| H-5 | ~8.8-9.0 (dd) | ~8.9-9.1 (dd) | Minimal effect, as it is distant from the substituent. |
| H-6 | ~6.9-7.1 (dd) | ~7.0-7.2 (dd) | Minimal effect. |
| H-7 | ~8.4-8.6 (dd) | ~8.5-8.7 (dd) | Minimal effect. |
| CH2 | - | ~4.5-4.8 (d) | New signal characteristic of the methylamine linker. |
| NH2 | - | ~5.5-6.9 (br s or t) | New signal for the primary amine protons. |
Data for Imidazo[1,2-a]pyrimidine is estimated from various sources describing its derivatives.[4][5]
The comparison clearly illustrates that the primary effect of the 2-methylamine substituent is the appearance of the aliphatic signals for the CH2 and NH2 groups and a subtle shielding effect on the H-3 proton of the imidazole ring.
Comparison with N-Substituted Derivatives
Examining the 1H NMR data of N-substituted analogues, such as N-phenyl-Imidazo[1,2-a]pyrimidin-2-yl-methylamine, provides further validation for our predicted chemical shifts. For the N-phenyl derivative, the CH2 protons appear as a doublet at δ 4.58 ppm, and the NH proton as a triplet at δ 6.13 ppm in DMSO-d6.[1] This is in excellent agreement with our predicted ranges for the unsubstituted methylamine derivative. The presence of an aryl group on the nitrogen would be expected to cause a slight downfield shift of the NH proton compared to the primary amine, which is consistent with the observed data.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To obtain a reliable 1H NMR spectrum for Imidazo[1,2-a]pyrimidin-2-yl-methylamine, adherence to a standardized experimental protocol is essential.
Figure 2. A generalized workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity Imidazo[1,2-a]pyrimidin-2-yl-methylamine.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent for this compound and will allow for the observation of the exchangeable NH2 protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program for a one-dimensional proton spectrum should be used.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Identify the chemical shift (δ) and coupling constants (J) for each signal.
-
Conclusion
The 1H NMR spectrum of Imidazo[1,2-a]pyrimidin-2-yl-methylamine is a rich source of structural information. A thorough analysis, grounded in the principles of chemical shifts and spin-spin coupling, allows for the unambiguous assignment of all proton signals. By comparing the spectrum to that of the parent imidazo[1,2-a]pyrimidine and its N-substituted derivatives, the characteristic spectral signatures of the 2-methylamine substituent are clearly delineated. This guide provides a comprehensive framework for researchers to confidently interpret the 1H NMR spectrum of this important heterocyclic compound, thereby facilitating its use in drug discovery and development. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is the cornerstone of robust scientific inquiry.
References
-
Aykaç, A., et al. (2020). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 44(6), 1625-1643. Available at: [Link]
-
Aykaç, A., et al. (2020). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI. Available at: [Link]
-
Güngör, T., et al. (2020). Preparation of novel imidazo[1,2-a]pyrimidine derived schiff bases at conventional and microwave heating conditions. DergiPark. Available at: [Link]
-
Liu, M., et al. (1991). 1H, 13C and 15N NMR Studies of Protonation in Imidazo[1,2-α]Pyrimidine and Derivatives. Spectroscopy Letters, 24(9), 1255-1265. Available at: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PMC. Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. (2015). Semantic Scholar. Available at: [Link]
-
NMR Sample Preparation. University of Ottawa. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
Preparing an NMR sample. University of York. Available at: [Link]
-
Abu Thaher, B. A. (2007). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 15(1), 29-39. Available at: [Link]
-
1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyrimidin-2-yl-methylamine Derivatives as Kinase Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for imidazo[1,2-a]pyrimidin-2-yl-methylamine derivatives, a scaffold of significant interest in modern medicinal chemistry. We will focus on their development as potent kinase inhibitors, particularly targeting the Aurora kinase family, which plays a pivotal role in cell cycle regulation and has emerged as a crucial target in oncology.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this promising class of compounds.
The imidazo[1,2-a]pyrimidine core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[3][4] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][5] Our focus here is to dissect the key structural modifications that govern their potency and selectivity as kinase inhibitors, comparing their performance with alternative chemical scaffolds targeting the same enzymatic families.
Core Structure-Activity Relationship (SAR) Analysis
The foundational structure of the imidazo[1,2-a]pyrimidin-2-yl-methylamine series allows for systematic modification at several key positions, each influencing the compound's interaction with the kinase active site and its overall pharmacological profile.
-
The Imidazo[1,2-a]pyrimidine Core: This fused heterocyclic system serves as the primary anchor, typically forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. For instance, in Aurora kinases, the nitrogen atoms of the core can interact with the main chain of residues like Alanine-213, mimicking the binding of the adenine region of ATP.[6]
-
Position 2 (Methylamine Linker): The methylamine group at the C2 position is not merely a spacer. Its basicity and conformational flexibility are critical. Modifications at this position are pivotal for optimizing pharmacokinetic properties. For example, strategies to decrease the basicity of the amine or block oxidative metabolism at the benzylic position have been shown to significantly improve oral bioavailability and in vivo exposure.[7]
-
Substitutions on the Imidazole Ring (C3): The C3 position is often solvent-exposed, making it an ideal point for introducing substitutions to enhance potency and modulate selectivity. Attaching various aryl or heteroaryl groups at this position can lead to additional interactions with the protein surface, often improving target affinity.
-
Substitutions on the Pyrimidine Ring (C5, C7): Modifications on the pyrimidine portion of the core are crucial for fine-tuning selectivity and physicochemical properties. Small, electron-withdrawing groups can influence the electronics of the heterocyclic system, while larger substituents can be used to probe for additional binding pockets or to block undesirable off-target interactions.
The following diagram illustrates the general workflow for identifying and characterizing novel kinase inhibitors, a process central to SAR studies.
Caption: Simplified Aurora kinase signaling pathway during mitosis.
Inhibition of Aurora A disrupts centrosome separation in prophase, while inhibition of Aurora B interferes with the spindle assembly checkpoint and cytokinesis. [1]This dual action by non-selective inhibitors can lead to potent anti-proliferative effects, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Methodologies
The trustworthiness of any SAR study hinges on robust and reproducible experimental protocols. Both biochemical assays, which measure direct target interaction, and cell-based assays, which assess activity in a biological context, are essential. [8][9]
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity. [10][11] Objective: To quantify the potency of a test compound by measuring its ability to inhibit the enzymatic activity of a target kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A).
-
Kinase-specific substrate peptide.
-
Adenosine triphosphate (ATP).
-
Test compounds (e.g., Imidazo[1,2-a]pyrimidin-2-yl-methylamine derivatives) dissolved in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system).
-
White, opaque 96- or 384-well microplates.
-
Multimode plate reader with luminescence detection capabilities.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Initiation: Prepare a kinase/substrate master mix in Kinase Assay Buffer. Add this mix to all wells.
-
Prepare an ATP solution in Kinase Assay Buffer. Add the ATP solution to the wells to start the kinase reaction. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination & ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal in each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the average signal from the 'no inhibitor' wells to 100% activity and the 'no kinase' wells to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the effect of a compound on the proliferation and viability of cancer cell lines. It provides a crucial measure of a compound's efficacy in a more physiologically relevant system. [9][12][13] Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell line (e.g., HeLa or A2780, known to be sensitive to Aurora kinase inhibition). [1]* Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Clear-bottom, white-walled 96-well microplates (for luminescence) or standard clear 96-well plates (for colorimetric assays).
-
Multimode plate reader.
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and count them. Dilute the cells in complete medium to a predetermined optimal seeding density and dispense into the wells of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle control (DMSO-treated) wells.
-
Incubation: Incubate the cells with the compounds for a standard period, typically 72 hours, which allows for multiple cell divisions.
-
Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent directly to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., acidified isopropanol) and mix to dissolve the crystals.
-
-
Data Acquisition: Measure luminescence or absorbance (at ~570 nm for MTT) using a plate reader.
Data Analysis:
-
Normalize the data with the vehicle-treated cells representing 100% viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to calculate the GI50 (or IC50) value.
References
- From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. (n.d.). Google Cloud.
- Pillai, G., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
- Tumor Cell Based Assays. (n.d.). Alfa Cytology.
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2025). Various sources.
- Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). PubMed.
- Cancer Cell-Based Assays. (n.d.). Charles River Laboratories.
- Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH.
- Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed.
- Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. (2012). PubMed.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). PubMed.
- QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2024). MDPI.
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2025). ResearchGate.
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research.
- Kinase Assays with Myra. (n.d.). Bio Molecular Systems.
- Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. (2011). PubMed.
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). AACR Journals.
- Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (2018). ResearchGate.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI.
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC.
- Various imidazo[1,2‐a]pyridine as inhibitors of different targets compiled in the entitled manuscript. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biomolecularsystems.com [biomolecularsystems.com]
- 12. Tumor Cell Based Assays - Alfa Cytology [alfacytology.com]
- 13. Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH [epo-berlin.com]
A Head-to-Head Battle of Scaffolds: Comparing the Potency of Imidazo[1,2-a]pyrimidine and Purine-Based Inhibitors
For researchers, scientists, and drug development professionals, the choice of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall success of a potential drug candidate. In the vast landscape of kinase inhibitors, two scaffolds that have garnered significant attention are the purine and the imidazo[1,2-a]pyrimidine systems. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to empower you in making informed decisions for your drug discovery programs.
The structural resemblance of imidazo[1,2-a]pyrimidines to endogenous purines makes them attractive candidates for development as bioisosteres.[1] This bioisosteric relationship suggests that imidazo[1,2-a]pyrimidines can mimic the binding interactions of purines with their biological targets, while potentially offering advantages in terms of physicochemical properties, metabolic stability, and intellectual property. This guide will delve into a direct comparative analysis of these two scaffolds, with a focus on their application as kinase inhibitors.
The Contenders: A Structural Overview
At the heart of this comparison lie the distinct yet related chemical architectures of the purine and imidazo[1,2-a]pyrimidine ring systems.
Purine Scaffold: The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential endogenous molecules like adenine and guanine. Its inherent ability to form multiple hydrogen bonds makes it a privileged scaffold for targeting the ATP-binding site of kinases.
Imidazo[1,2-a]pyrimidine Scaffold: This fused heterocyclic system is considered a bioisostere of purine, where the pyrimidine ring is fused to an imidazole ring. This structural modification alters the electronic distribution and steric profile, which can lead to differential interactions with target proteins.
DOT Script for Scaffold Comparison
Caption: Chemical structures of the core purine and imidazo[1,2-a]pyrimidine scaffolds.
Direct Comparative Analysis: A Case Study in CDK2 Inhibition
To provide a rigorous comparison, we will focus on a study that directly evaluates the potency of 2-arylaminopurines against their imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine bioisosteres as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2] CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers.
The following table summarizes the IC50 values of a selection of these compounds against CDK2/cyclin E.
| Compound ID | Scaffold | R Group | IC50 (µM) for CDK2/cyclin E |
| 1 | Purine | 4-sulfamoylanilino | 0.044 |
| 2 | Imidazo[1,2-a]pyrimidine | 4-sulfamoylanilino | >100 |
| 3 | Purine | 3-aminosulfonylanilino | 0.035 |
| 4 | Imidazo[1,2-a]pyrimidine | 3-aminosulfonylanilino | 12 |
Data Analysis:
The data clearly demonstrates that for the specific substitutions tested, the purine-based inhibitors exhibit significantly higher potency against CDK2/cyclin E compared to their imidazo[1,2-a]pyrimidine counterparts.[2] In the case of the 4-sulfamoylanilino substituent, the purine analog is highly potent, while the imidazo[1,2-a]pyrimidine analog shows negligible activity. A similar, though less dramatic, trend is observed with the 3-aminosulfonylanilino substituent.
Unraveling the "Why": A Structural Perspective
The observed differences in potency can be rationalized by examining the binding modes of these inhibitors within the CDK2 active site, as revealed by X-ray crystallography.[2] The purine scaffold's nitrogen atoms at positions 1 and 3 are crucial for forming key hydrogen bond interactions with the hinge region of the kinase (specifically with the backbone amide of Leu83).
The imidazo[1,2-a]pyrimidine scaffold, while being a structural mimic, presents a different arrangement of hydrogen bond donors and acceptors. This can lead to a less optimal fit and weaker interactions with the hinge region, resulting in lower inhibitory potency. The study highlights that the precise geometry and electronic properties of the scaffold are critical for achieving high-affinity binding.
DOT Script for Kinase Inhibition Pathway
Caption: Generalized ATP-competitive kinase inhibition mechanism.
Experimental Methodologies: A Guide to Potency Determination
The determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), relies on robust and well-defined experimental protocols.
In Vitro Kinase Inhibition Assay (Example for CDK2)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer containing ATP, the kinase substrate (e.g., a peptide or protein), and the kinase (e.g., CDK2/cyclin E).
-
-
Assay Plate Preparation:
-
Serially dilute the inhibitor stock solution to create a range of concentrations.
-
Add the diluted inhibitor solutions to the wells of a microtiter plate.
-
-
Enzymatic Reaction:
-
Initiate the kinase reaction by adding the kinase and ATP-containing assay buffer to the wells.
-
Incubate the plate at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated product.
-
Luminescence-based assays: Measuring the depletion of ATP.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
DOT Script for Experimental Workflow
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion: A Tale of Two Scaffolds
This comparative guide highlights that while the imidazo[1,2-a]pyrimidine scaffold holds promise as a bioisosteric replacement for purines, its potency can be highly dependent on the specific target and the nature of the substituents. The direct comparison in the context of CDK2 inhibition reveals the superiority of the purine scaffold in the examples studied, underscoring the critical role of precise hydrogen bonding interactions for achieving high potency.
However, it is crucial to recognize that potency is only one aspect of a successful drug candidate. The imidazo[1,2-a]pyrimidine scaffold may offer advantages in other areas, such as improved selectivity, better pharmacokinetic properties, or novel intellectual property. Therefore, the choice between these two scaffolds should be made on a case-by-case basis, guided by a thorough understanding of the target's active site and a comprehensive evaluation of the overall drug-like properties of the resulting inhibitors.
References
-
MDPI. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]
-
PubMed. (2014, August 18). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2016, December 22). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]
Sources
Validating Purity of Imidazo[1,2-A]pyrimidin-2-YL-methylamine: A Comparative LC-MS Guide
Executive Summary
Objective: To define the superior analytical strategy for validating the purity of Imidazo[1,2-a]pyrimidin-2-yl-methylamine , a polar, basic heterocyclic building block critical in kinase inhibitor development.
The Verdict: While 1H-NMR is indispensable for structural confirmation and HPLC-UV serves routine batch release, LC-MS (Liquid Chromatography-Mass Spectrometry) is the only technique capable of validating purity with the specificity required for pharmaceutical standards. The compound's high polarity and basicity prone it to peak tailing and co-elution on standard C18 columns, often masking impurities in UV traces. This guide details a self-validating LC-MS protocol using HILIC/PFP chemistries to overcome these limitations.
Compound Profile & The "Polar Basic" Challenge
Analyte: Imidazo[1,2-a]pyrimidin-2-yl-methylamine Chemical Nature: Fused aromatic heterocycle with a primary methylamine side chain. Key Properties:
-
Basicity: The primary amine and the pyrimidine ring nitrogens make this highly basic.
-
Polarity: High polarity leads to poor retention on traditional Reversed-Phase (RP) C18 columns (elutes in the void volume).
-
UV Chromophore: Strong absorption in the UV range (aromatic system), but synthetic precursors (e.g., aliphatic halo-ketones) may lack chromophores, rendering UV detection "blind" to specific impurities.
The Analytical Gap
Standard C18 HPLC-UV methods often fail because:
-
Dewetting/Void Elution: The compound elutes too fast to separate from unretained salts or polar impurities.
-
Peak Tailing: Silanol interactions cause severe tailing, artificially widening peaks and hiding closely eluting impurities (co-elution).
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of LC-MS against the two most common alternatives: HPLC-UV and Quantitative NMR (qNMR).
Table 1: Performance Matrix for Purity Validation
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | 1H-NMR (Structural) |
| Specificity | High (Mass-based discrimination of co-eluting peaks) | Medium (Relies solely on retention time; blind to co-elution) | High (Distinct chemical shifts) |
| Sensitivity (LOD) | Excellent (pg/mL range; detects trace impurities) | Good (µg/mL range; limited by extinction coefficient) | Poor (~1-5% impurity detection limit) |
| Impurity ID | Yes (Provides MW and fragmentation data) | No (Requires separate fraction collection & analysis) | Yes (If impurity signals do not overlap) |
| Non-Chromophoric Detection | Yes (Ionizable compounds detected) | No (Invisible without UV absorption) | Yes (Detects all protons) |
| Throughput | High (Rapid gradients possible) | High | Low (Long acquisition for trace sensitivity) |
Why LC-MS Wins
-
Case of the "Invisible" Impurity: Synthesis often involves alkyl halides (e.g., chloroacetone derivatives). These precursors have weak UV absorbance. HPLC-UV will report "100% purity" even if 5% of the alkyl halide remains. LC-MS (ESI+) will readily ionize and detect these alkylating agents.
-
Co-elution Resolution: If a regioisomer co-elutes with the main peak, UV shows a single peak. MS detectors can extract the specific ion chromatogram (EIC) for the impurity mass, revealing the contamination.
Method Development & Validation Protocol
This protocol uses a Pentafluorophenyl (PFP) or HILIC stationary phase to ensure retention and symmetrical peak shape for basic amines.
Experimental Setup
-
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
-
Column Selection:
-
Primary Recommendation:Fluorophenyl (PFP) Column (e.g., 2.1 x 100 mm, 1.9 µm).
-
Reasoning: PFP phases offer unique selectivity for aromatic amines via
interactions and hydrogen bonding, providing better retention than C18 for this specific scaffold. -
Alternative:HILIC Silica Column (for very polar retention).[1]
-
-
Mobile Phase:
-
Solvent A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Note: Ammonium formate is critical to buffer the pH and improve ionization.
-
LC-MS Workflow Diagram
The following diagram illustrates the decision logic for method development, ensuring no impurity is missed.
Caption: Iterative LC-MS method development workflow focusing on retention (k') and peak purity confirmation.
Validation Parameters (ICH Q2 Aligned)
To ensure the method is trustworthy, execute the following validation steps:
-
Specificity (Stress Testing):
-
Inject the pure compound spiked with known synthesis precursors (e.g., 2-aminopyrimidine).
-
Acceptance: Resolution (
) > 1.5 between analyte and all impurities. MS spectral purity check must show no foreign ions at the main peak apex.
-
-
Linearity & Range:
-
Prepare 5 concentration levels (e.g., 0.1% to 120% of target concentration).
-
Acceptance:
.
-
-
Limit of Quantitation (LOQ):
-
Determine the concentration where Signal-to-Noise (S/N) = 10.
-
Target: For genotoxic impurities (common in amine synthesis), LOQ should be < 10 ppm.
-
Impurity Identification Strategy
When an unknown peak is detected, use the following logic to identify it. This is crucial for "Process Chemistry" feedback.
Caption: Logic flow for identifying common impurities in imidazo-pyrimidine synthesis based on mass shifts.
References
-
National Institutes of Health (NIH). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC Article. Available at: [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Technical Guide. Available at: [Link]
-
Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Comparative Molecular Docking of Imidazo[1,2-A]pyrimidin-2-YL-methylamine Ligands
Welcome to an in-depth examination of molecular docking as applied to a promising class of therapeutic candidates: Imidazo[1,2-A]pyrimidin-2-YL-methylamine ligands. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and apply computational methods for the comparative analysis of ligand-protein interactions. We will move beyond a simple procedural outline, delving into the rationale behind experimental choices to ensure a robust and reliable in-silico analysis.
The Imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The 2-aminomethyl substituent offers a key point for diversification, allowing for the exploration of a wide chemical space to optimize target binding and pharmacokinetic properties. Molecular docking is an indispensable tool in this process, providing atomic-level insights into how these ligands interact with their biological targets.[4][5]
This guide will provide a comprehensive, step-by-step protocol for a comparative molecular docking study, grounded in scientific integrity and supported by authoritative references. We will explore the nuances of target selection, ligand preparation, and results interpretation, culminating in a clear, data-driven comparison of hypothetical ligands.
The Strategic Framework of Molecular Docking: A Workflow for Rigorous Comparison
At its core, molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[5][6] A successful docking study not only generates a binding pose but also provides a score that estimates the binding affinity.[7][8] Our comparative workflow is designed to ensure that the results are not only accurate but also meaningfully comparable across different ligands.
Caption: A generalized workflow for comparative molecular docking studies.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This protocol outlines the necessary steps for a robust comparative molecular docking study. The choice of software and specific parameters should be guided by the nature of the target and ligands, as well as the computational resources available.
Part 1: Target and Ligand Preparation
-
Target Selection and Retrieval:
-
Rationale: The selection of a relevant biological target is paramount. For the Imidazo[1,2-a]pyrimidine scaffold, protein kinases are a well-established target class.[9][10][11] For this guide, we will hypothetically select a protein kinase implicated in cancer, for which a high-resolution crystal structure is available in the Protein Data Bank (PDB).
-
Procedure:
-
Identify a suitable protein kinase target from the literature.
-
Download the corresponding 3D structure from the PDB (e.g., PDB ID: 3XXX).
-
For this example, we will use a hypothetical kinase structure.
-
-
-
Receptor Preparation:
-
Rationale: The raw PDB structure requires preparation to be suitable for docking. This involves adding hydrogen atoms, removing water molecules (unless they are known to be critical for binding), and assigning partial charges to the atoms.[5]
-
Procedure (using Schrödinger's Protein Preparation Wizard as an example):
-
Import the PDB structure.
-
Add hydrogen atoms.
-
Remove all water molecules that are not involved in ligand binding.
-
Assign partial charges using a force field such as OPLS3e.
-
Perform a restrained energy minimization to relieve any steric clashes.
-
-
-
Ligand Preparation:
-
Rationale: The 2D structures of the Imidazo[1,2-A]pyrimidin-2-YL-methylamine ligands need to be converted to 3D, and their geometries optimized. Different ionization states and tautomers should also be considered, as these can significantly impact binding.
-
Procedure (using Schrödinger's LigPrep as an example):
-
Draw the 2D structures of the ligands to be compared (see Table 1 for examples).
-
Use LigPrep to generate low-energy 3D conformations.
-
Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Generate possible tautomers.
-
Perform an energy minimization of the resulting ligand structures.
-
-
Part 2: Docking and Scoring
-
Grid Generation:
-
Rationale: A grid box is defined to specify the region of the protein where the docking algorithm will search for binding poses. This is typically centered on the known binding site or a predicted binding pocket.
-
Procedure (using Schrödinger's Glide as an example):
-
Load the prepared receptor structure.
-
Define the grid box by selecting the co-crystallized ligand (if available) or by specifying the coordinates of the binding site.
-
Ensure the grid box is large enough to accommodate all parts of the ligands being docked.
-
-
-
Molecular Docking:
-
Rationale: The prepared ligands are now docked into the prepared receptor using a docking program. Several algorithms exist, such as genetic algorithms (e.g., in GOLD) and hierarchical filtering (e.g., in Glide).[6][12] The choice of docking precision (e.g., Standard Precision - SP, or Extra Precision - XP in Glide) will depend on the desired balance between speed and accuracy.
-
Procedure (using Schrödinger's Glide as an example):
-
Select the prepared ligands and the generated grid file.
-
Choose the docking precision (e.g., SP for initial screening, XP for more accurate final scoring).
-
Execute the docking run.
-
-
Part 3: Analysis and Interpretation
-
Pose Analysis:
-
Rationale: The top-scoring poses for each ligand should be visually inspected to ensure they are chemically reasonable and to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). The Root Mean Square Deviation (RMSD) between the docked pose and a known binding mode (if available) is a common metric for validating the docking protocol.[13]
-
Procedure:
-
Visualize the docked poses in a molecular modeling program (e.g., Maestro, PyMOL).
-
Analyze the interactions between the ligand and the protein residues.
-
Compare the binding modes of the different ligands.
-
-
-
Scoring and Ranking:
-
Rationale: The docking scores from the different ligands are compared to rank their predicted binding affinities. It is important to remember that docking scores are generally better at ranking compounds than at predicting absolute binding affinities.[7] Different docking programs use different scoring functions, and their values are not directly comparable.[8]
-
Procedure:
-
Compile the docking scores for all ligands into a table.
-
Rank the ligands based on their scores.
-
-
Comparative Analysis of Hypothetical Ligands
To illustrate the application of this protocol, we will compare a set of hypothetical Imidazo[1,2-A]pyrimidin-2-YL-methylamine ligands with varying substituents at the R-position.
Table 1: Hypothetical Imidazo[1,2-A]pyrimidin-2-YL-methylamine Ligands for Comparative Docking
| Ligand ID | R-Group |
| LIG-001 | -H |
| LIG-002 | -CH3 |
| LIG-003 | -Phenyl |
| LIG-004 | -4-Fluorophenyl |
| LIG-005 | -4-Hydroxyphenyl |
Table 2: Comparative Docking Results (Hypothetical Data)
| Ligand ID | Docking Score (kcal/mol) | Key Interactions with Hypothetical Kinase |
| LIG-001 | -7.2 | H-bond with backbone of GLU81 |
| LIG-002 | -7.5 | H-bond with backbone of GLU81; Hydrophobic interaction with LEU132 |
| LIG-003 | -8.8 | H-bond with backbone of GLU81; Pi-pi stacking with PHE146 |
| LIG-004 | -9.2 | H-bond with backbone of GLU81; Pi-pi stacking with PHE146; Halogen bond with backbone of ALA65 |
| LIG-005 | -9.5 | H-bond with backbone of GLU81; Pi-pi stacking with PHE146; H-bond with sidechain of ASP145 |
Discussion: From Data to Insight
The hypothetical results in Table 2 provide a clear basis for a structure-activity relationship (SAR) analysis.
-
The Importance of the R-Group: The progressive increase in the predicted binding affinity from LIG-001 to LIG-005 highlights the critical role of the R-group in interacting with the target protein. The unsubstituted ligand (LIG-001) shows the weakest binding.
-
Hydrophobic and Aromatic Interactions: The addition of a methyl group (LIG-002) introduces a favorable hydrophobic interaction. The phenyl group (LIG-003) significantly improves the score through pi-pi stacking with a phenylalanine residue in the binding pocket.
-
The Impact of Substitution: The introduction of a fluorine atom (LIG-004) leads to a further improvement, likely due to the formation of a halogen bond. The hydroxyl group (LIG-005) provides the best score, indicating the formation of an additional hydrogen bond with a key aspartate residue.
This type of analysis allows researchers to prioritize which compounds to synthesize and test in vitro, thereby accelerating the drug discovery process.
The Broader Context: Kinase Inhibition
Many Imidazo[1,2-a]pyrimidine derivatives have been investigated as kinase inhibitors.[9][10][14] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases is a common target for small molecule inhibitors.
Caption: A simplified kinase signaling pathway and the role of an inhibitor.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative molecular docking of Imidazo[1,2-A]pyrimidin-2-YL-methylamine ligands. By adhering to a rigorous and well-validated protocol, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The integration of computational and experimental data is crucial for the successful development of novel therapeutics. Future studies should aim to validate the docking predictions with in vitro binding assays and cellular activity assays to build a complete picture of the therapeutic potential of these promising molecules.
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A Senior Application Scientist's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Imidazo[1,2-a]pyrimidine Derivatives
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Marketed drugs such as divaplon and fasiplon, developed for their anxiolytic and anticonvulsant effects, feature this core structure.[4][5]
However, for researchers and drug development professionals, a critical challenge persists: translating promising in vitro potency into tangible in vivo efficacy. A compound that exhibits nanomolar activity in a cell-based assay may show little to no effect in a preclinical animal model. This guide provides an in-depth comparison of the in vitro and in vivo performance of Imidazo[1,2-a]pyrimidine compounds, offering insights into the causal factors behind this efficacy gap and presenting the experimental frameworks necessary to navigate it.
Section 1: The In Vitro Landscape: Defining Potential in a Controlled Environment
In vitro assays are the foundational step in drug discovery, designed to assess a compound's biological activity in a simplified, controlled system. For the imidazo[1,2-a]pyrimidine class, these evaluations typically focus on target engagement, cellular response, or antimicrobial activity.
The primary advantage of in vitro testing is its high-throughput nature and cost-effectiveness, allowing for the rapid screening of large compound libraries. However, it is a reductionist approach. By isolating a specific enzyme or cell line, these assays deliberately exclude the complex physiological variables that dictate a drug's fate in a living organism.
Common In Vitro Evaluation Platforms
-
Enzyme Inhibition Assays: Many imidazo[1,2-a]pyrimidine derivatives are designed as kinase inhibitors.[6][7] These assays directly measure the compound's ability to inhibit a purified enzyme, such as Nek2, DYRK1A, or Cyclooxygenase-2 (COX-2), providing a direct measure of target engagement (IC50).[8][9][10]
-
Cell-Based Proliferation Assays: For anticancer applications, compounds are tested on various cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to determine their cytotoxic or cytostatic effects (GI50/IC50).[3][4][8]
-
Signaling Pathway Reporter Assays: To confirm the mechanism of action, reporter assays, such as those for the Wnt/β-catenin pathway, are employed.[11] These assays measure the modulation of a specific signaling cascade downstream of the target.
-
Antimicrobial Susceptibility Tests: For antimicrobial candidates, the Minimum Inhibitory Concentration (MIC) is determined by exposing bacteria or fungi to serial dilutions of the compound.[1][12]
Data Snapshot: In Vitro Efficacy of Imidazo[1,2-a]pyrimidine Derivatives
| Compound Class/ID | Target/Organism | Assay Type | Efficacy Metric (IC50/MIC) | Reference |
| MBM-55 (42g) | Nek2 Kinase | Enzyme Inhibition | IC50 = 1.0 nM | [8] |
| Compound 5j | COX-2 | Enzyme Inhibition | IC50 = 0.05 µM | [9] |
| Imidazo[1,2-a]pyridine-3-carboxamides (Compound 18) | Mycobacterium tuberculosis | MIC Assay | MIC ≤0.006 μM | [12] |
| Imidazo[1,2-a]pyrimidine (Compound 4c & 4i) | Wnt/β-catenin Signaling | Luciferase Reporter Assay | Inhibition of pathway | [11] |
| Imidazo[1,2-b]pyridazine (K00135) | PIM1 Kinase | In vitro Kinase Assay | Inhibition of target | [13] |
Exemplary Protocol: In Vitro Cytotoxicity Screening (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity. Its principle is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-231 breast cancer line) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. This initial period is crucial for cells to recover from trypsinization and enter a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyrimidine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. A vehicle control (e.g., 0.1% DMSO) is essential to account for any solvent effects.
-
Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C. TCA fixation strengthens cell adherence and preserves cellular proteins for staining.
-
Staining: Wash the plates five times with slow-running tap water to remove TCA and air dry completely. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilization: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. This washing step is critical to reduce background noise. Air dry the plates again.
-
Data Acquisition: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at ~510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Diagram: Typical In Vitro Screening Workflow
Caption: A streamlined workflow for identifying lead compounds from a library using sequential in vitro assays.
Section 2: The In Vivo Challenge: Assessing Efficacy in a Dynamic System
In vivo studies, typically conducted in animal models, are the crucible where a compound's true therapeutic potential is tested. These experiments integrate all aspects of a drug's interaction with a living organism, including its Absorption, Distribution, Metabolism, and Excretion (ADME) — collectively known as pharmacokinetics (PK) — and its ultimate effect on the disease model — known as pharmacodynamics (PD).
A successful transition from in vitro to in vivo requires the compound to not only retain its potency but also possess a favorable PK profile that allows it to reach the target tissue at a sufficient concentration for a sufficient duration, without causing undue toxicity.
Data Snapshot: In Vivo Efficacy and Pharmacokinetics of Imidazo-Pyrimidine Derivatives
| Compound ID | Animal Model | Dosing | Efficacy/PK Metric | Reference |
| MBM-55S | Mice (Xenograft) | Not Specified | Significant tumor growth suppression | [8] |
| Compound 5j | Mice (Writhing Test) | 12.38 mg/kg | ED50 for analgesic activity | [9] |
| Compound 18 | Male Mice | 3 mg/kg PO | AUC = 3850 ng·h/mL; t1/2 > 12h | [12][14] |
| Compound 13 | Male Mice | 3 mg/kg PO | AUC = 411 ng·h/mL; t1/2 = 5h | [12][14] |
| Compound 14a | Rat | Not Specified | Oral Bioavailability (F) = 42% | [15] |
| Compound 14a | Dog | Not Specified | Oral Bioavailability (F) < 5% | [15] |
Exemplary Protocol: Anticancer Efficacy in a Mouse Xenograft Model
This model is a gold standard for evaluating the in vivo efficacy of anticancer compounds. It involves implanting human cancer cells into immunodeficient mice.
Methodology:
-
Animal Acclimatization: House immunodeficient mice (e.g., NOD/SCID or Athymic Nude) for at least one week before the study begins. This is vital for reducing stress, which can impact study outcomes.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million A549 cells for lung cancer) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group). Randomization is critical to ensure an unbiased distribution of tumor sizes across groups.
-
Treatment Administration: Administer the test compound (e.g., MBM-55S) via the determined route (e.g., oral gavage, intraperitoneal injection) at a predefined dose and schedule. Include a vehicle control group and, ideally, a positive control group treated with a standard-of-care drug.
-
Monitoring: Measure tumor volumes with calipers and record animal body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration. Efficacy is typically measured as Tumor Growth Inhibition (TGI).
-
Tissue Collection: At the end of the study, tumors and other organs may be harvested for further analysis (e.g., biomarker analysis via immunohistochemistry).
Diagram: Standard In Vivo Efficacy Workflow
Caption: The complex interplay of pharmacokinetic and pharmacodynamic factors that determine if high in vitro potency translates to in vivo efficacy.
Conclusion and Strategic Recommendations
The imidazo[1,2-a]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. However, this analysis underscores that in vitro potency is merely the first step on a long and complex path to a viable drug candidate. A significant disparity between in vitro and in vivo results is not a failure, but rather an informative data point that guides the next steps in chemical optimization.
For researchers in this field, the following strategic insights are crucial:
-
Integrate Early ADME/PK: Introduce in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) and preliminary rodent PK studies early in the discovery pipeline, even before extensive in vivo efficacy testing. This allows for the deselection of compounds with fatal PK flaws, saving time and resources.
-
Embrace Structure-Property Relationships: Go beyond the structure-activity relationship (SAR) and build a structure-property relationship (SPR). As demonstrated with the development of anti-TB agents, modifications that improve PK properties like half-life and exposure are just as critical as those that improve MIC values. [12]3. Contextualize with the Right Model: The choice of the in vivo model is critical. The model must be biologically relevant to the human disease to provide meaningful and translatable data.
By adopting a holistic approach that balances the pursuit of high in vitro potency with a rigorous evaluation of pharmacokinetic and pharmacodynamic properties, the scientific community can more effectively bridge the gap between the petri dish and the patient, unlocking the full therapeutic potential of Imidazo[1,2-a]pyrimidine compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
